Azido-PEG24-acid
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H101N3O26/c52-54-53-2-4-58-6-8-60-10-12-62-14-16-64-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-44-78-46-48-80-50-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-57-3-1-51(55)56/h1-50H2,(H,55,56) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBYIOOMXALGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H101N3O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1172.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Azido-PEG24-acid in Bioconjugation
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Azido-PEG24-acid, a heterobifunctional linker, detailing its mechanisms of action in bioconjugation. We will examine the distinct roles of its three core components: the azide (B81097) terminus for "click chemistry," the carboxylic acid terminus for amide bond formation, and the polyethylene (B3416737) glycol (PEG) spacer for enhancing biomolecule properties.
Introduction to this compound
This compound is a versatile chemical tool used to link two different molecules together, a process known as bioconjugation.[1] It is classified as a heterobifunctional linker because it possesses two different reactive functional groups: a terminal azide (-N₃) group and a terminal carboxylic acid (-COOH) group.[1][2] These groups are separated by a 24-unit polyethylene glycol (PEG) chain.
The utility of this linker lies in the orthogonal reactivity of its end groups:
-
The Azide Group: This group is primarily used for "click chemistry," specifically azide-alkyne cycloaddition reactions.[3] It allows for highly efficient and specific ligation to molecules containing an alkyne group.
-
The Carboxylic Acid Group: This group can be activated to react with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1]
-
The PEG24 Spacer: The PEG chain is a hydrophilic and flexible spacer that confers beneficial properties to the resulting conjugate, such as increased water solubility, reduced immunogenicity, and improved pharmacokinetics.
This trifecta of components makes this compound an invaluable reagent in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics and diagnostics.
The Azide Terminus: Mechanism of Action in "Click Chemistry"
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not interfere with native biological processes. The azide group of this compound is a key player in the two most prominent click reactions used for bioconjugation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I), which exclusively yields a stable 1,4-disubstituted 1,2,3-triazole linkage. This reaction boasts a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.
Mechanism: While early proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper intermediate as the kinetically favored pathway. The catalytic cycle proceeds as follows:
-
Formation of Copper Acetylide: A terminal alkyne reacts with one or more Cu(I) centers to form a copper acetylide intermediate.
-
Coordination and Cyclization: The azide coordinates to a copper center, activating it for nucleophilic attack by the copper acetylide. This leads to the formation of a six-membered copper-containing ring.
-
Ring Contraction & Product Release: The metallacycle undergoes ring contraction to form a dinuclear copper triazolide. Subsequent protonolysis releases the 1,4-triazole product and regenerates the active copper catalyst.
In practice, the active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate (B8700270). Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are frequently used to stabilize the Cu(I) oxidation state and accelerate the reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a powerful, metal-free alternative to CuAAC. This reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Mechanism: The reaction is driven by the high ring strain (approx. 18 kcal/mol for a cyclooctyne) which is released upon the [3+2] cycloaddition, significantly lowering the activation energy. Because it does not require a cytotoxic copper catalyst, SPAAC is highly bioorthogonal and exceptionally well-suited for applications in living cells and whole organisms. The reaction proceeds readily at physiological temperature and pH. Unlike CuAAC, SPAAC is not regioselective and can result in a mixture of regioisomers.
The Carboxylic Acid Terminus: Mechanism in Amide Bond Formation
The carboxylic acid terminus of this compound is used to create stable amide bonds with molecules bearing primary amines, such as proteins. The most common and efficient method for this transformation is carbodiimide (B86325) chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS).
Mechanism: This is a two-step process that enhances conjugation efficiency and stability.
-
Carboxyl Activation: EDC reacts with the carboxylic acid group on the PEG linker to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in an acidic buffer (pH 4.5-6.0).
-
NHS Ester Formation: The O-acylisourea intermediate can react directly with a primary amine, but it is also prone to hydrolysis. To improve yield and create a more stable intermediate, NHS or sulfo-NHS is added. It reacts with the O-acylisourea to form a semi-stable, amine-reactive NHS ester.
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Amide Bond Formation: The NHS ester then reacts efficiently with a primary amine (-NH₂) at a physiological to slightly basic pH (7.2-8.5) to form a stable amide bond, with NHS being released as a byproduct.
This two-step protocol is highly advantageous as it allows for the activation of the carboxyl group first, followed by removal of excess EDC and byproducts before the addition of the amine-containing biomolecule. This prevents unwanted polymerization of biomolecules that contain both carboxyl and amine groups.
The Role of the PEG24 Spacer
The 24-unit polyethylene glycol chain is not merely a spacer; it is a critical component that imparts several advantageous properties to the bioconjugate.
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Improved Solubility and Biocompatibility: PEG is highly hydrophilic, which increases the aqueous solubility of conjugated molecules, a crucial feature for hydrophobic drugs or proteins.
-
Enhanced Stability and Reduced Immunogenicity: The PEG chain creates a hydration shell around the conjugate. This "stealth" effect can protect the biomolecule from enzymatic degradation and mask immunogenic epitopes, reducing the potential for an adverse immune response.
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Favorable Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which reduces its renal clearance rate and thereby extends its circulation half-life in the body.
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Minimized Steric Hindrance: The long, flexible chain acts as a spacer that physically separates the two conjugated molecules, which helps to ensure that each molecule can maintain its native conformation and biological activity.
Data Presentation
Quantitative data is essential for understanding the performance of bioconjugation strategies. The following tables summarize key parameters related to the use of PEG linkers and click chemistry.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance Data synthesized from a study on non-binding IgG-MMAE conjugates.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG8 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
Table 2: Comparative Reaction Kinetics of Cyclooctynes in SPAAC Rate constants are for reactions with benzyl (B1604629) azide.
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DIFO | 0.076 |
| DBCO | ~0.1 |
| BCN | 0.14 |
| DIBO | 0.17 |
Table 3: Example Bioconjugation Reaction Yields Yields are highly dependent on substrates and reaction conditions.
| Reaction Type | Substrates | Typical Yield | Reference(s) |
| CuAAC | Methoxy-PEG350 azide + Propargylcoumarin | 82-87% | |
| SPAAC | Azido-protein + DIBAC-PEG₂₀₀₀ | Quantitative | |
| Azide to Amine Reduction (precursor synthesis) | Azido-terminated PEG | >99% |
Experimental Protocols
The following are generalized protocols. NOTE: Optimization is critical for any specific application and biomolecule.
Protocol 1: Two-Step EDC/Sulfo-NHS Coupling to a Protein
This protocol describes the activation of this compound and subsequent conjugation to a protein containing primary amines.
Materials:
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This compound
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Protein-NH₂ in amine-free buffer (e.g., PBS)
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Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
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EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
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Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Desalting column for purification
Procedure:
-
Activation of this compound: a. Dissolve this compound in Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer or water. c. Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the this compound solution. d. Incubate at room temperature for 15-30 minutes with gentle mixing.
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Conjugation to Protein: a. Remove excess EDC and byproducts from the activated Azido-PEG24-NHS ester using a desalting column equilibrated with PBS (pH 7.2-7.4). b. Immediately add the activated linker solution to the protein solution at a desired molar ratio (e.g., 10-20 fold molar excess of linker to protein). c. Incubate at room temperature for 2 hours or at 4°C overnight with gentle rotation.
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Quenching and Purification: a. Quench any unreacted NHS esters by adding Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes. b. Purify the final Azido-PEG24-Protein conjugate from excess reagents using a desalting column or dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified biomolecule to an azide-functionalized molecule.
Materials:
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Alkyne-modified biomolecule
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Azide-functionalized molecule (e.g., product from Protocol 1)
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CuSO₄ solution (e.g., 20 mM in water)
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Ligand solution (e.g., 50 mM THPTA in water)
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Sodium Ascorbate solution (freshly prepared, e.g., 100 mM in water)
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Aminoguanidine solution (optional, to intercept byproducts)
Procedure:
-
In a microcentrifuge tube, combine the alkyne-biomolecule and azide-molecule in a suitable buffer (e.g., PBS) to the desired final concentrations.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and ligand solutions. The ligand is typically in 5-fold molar excess to the copper.
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Add the catalyst premix to the reaction tube. The final copper concentration is often between 50 µM and 250 µM.
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(Optional) Add aminoguanidine.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).
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Mix gently by inversion and allow the reaction to proceed at room temperature for 1-4 hours. The tube can be sealed to minimize oxygen exposure.
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Purify the final conjugate using size-exclusion chromatography or other appropriate methods.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the simple mixing of a strained-alkyne and an azide.
Materials:
-
DBCO-modified biomolecule
-
Azide-functionalized molecule (e.g., product from Protocol 1)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Dissolve the DBCO-modified biomolecule and the azide-functionalized molecule in the reaction buffer.
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Combine the solutions. A 1.5 to 3-fold molar excess of one component is often used to drive the reaction to completion.
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Incubate the mixture at room temperature for 2-12 hours, or at 4°C for 12-24 hours. Reaction progress can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC).
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No quenching step is required. Purify the final conjugate using standard methods to remove any excess reagent.
Experimental Workflow Visualization
The following diagram illustrates a typical logical workflow for using this compound to conjugate a protein to a small molecule containing a strained alkyne (DBCO).
References
The Architect of Molecular Bridges: Unveiling the Critical Role of the PEG24 Spacer in Azido-PEG24-acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced bioconjugation and therapeutic development, the strategic selection of linker molecules is paramount to success. Among these, Azido-PEG24-acid has emerged as a cornerstone reagent, offering a trifecta of functionalities: a bioorthogonal azide (B81097) handle, a terminal carboxylic acid for covalent attachment, and a precisely defined polyethylene (B3416737) glycol (PEG) spacer. This technical guide provides a comprehensive examination of the core functions of the PEG24 spacer within this heterobifunctional linker, supported by quantitative data, detailed experimental protocols, and visualizations of its application in sophisticated therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Deconstructing this compound: A Molecule of Intent
This compound is a chemical entity meticulously designed for modular bioconjugation. Its structure comprises three key components, each with a distinct and vital role:
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The Azide Group (-N₃): This functional group is the linchpin for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] The azide group remains largely inert to biological macromolecules, ensuring that its reactivity is reserved for a specific reaction partner, typically an alkyne.[2] This allows for the precise and stable ligation of molecules in complex biological environments.[1]
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The Carboxylic Acid Group (-COOH): Located at the opposite end of the molecule, the carboxylic acid provides a versatile handle for conjugation to primary amines, such as those found on the lysine (B10760008) residues of proteins.[3][4] Through the use of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), a stable amide bond is formed, covalently linking the PEG spacer to the target molecule.
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The PEG24 Spacer: The central component is a discrete chain of 24 polyethylene glycol units. This is not merely a passive linker but an active modulator of a conjugate's physicochemical and pharmacokinetic properties. Its length, flexibility, and hydrophilicity are critical design elements that significantly influence the overall performance of the final bioconjugate.
The Multifaceted Role of the PEG24 Spacer
The PEG24 spacer is instrumental in overcoming many of the challenges associated with the development of complex biologics and targeted therapies. Its primary functions are detailed below.
Enhancing Hydrophilicity and Mitigating Aggregation
Many potent therapeutic payloads, particularly in the realm of ADCs and PROTACs, are inherently hydrophobic. This hydrophobicity can lead to poor solubility in aqueous buffers, a propensity for aggregation, and accelerated plasma clearance. The incorporation of a hydrophilic PEG24 spacer counteracts this, significantly improving the water solubility of the conjugate. This enhanced hydrophilicity helps to prevent the formation of aggregates, which can be a major obstacle in manufacturing and can trigger unwanted immunogenic responses.
A recent study highlighted the dramatic impact of a methyl-PEG24 (mPEG24) moiety on an antibody-drug conjugate. The inclusion of the mPEG24 side chain resulted in a conjugate with maximum hydrophilicity and biophysical stability compared to conjugates with shorter or no PEG linkers.
Improving Pharmacokinetics and Bioavailability
The process of PEGylation, or the attachment of PEG chains, is a well-established strategy for improving the pharmacokinetic (PK) profile of therapeutic molecules. The PEG24 spacer increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong its circulation half-life. This extended circulation time allows for greater exposure of the therapeutic at the target site.
Furthermore, the hydrophilic PEG chain creates a protective hydration shell around the molecule. This "stealth" effect can shield the conjugate from recognition by the immune system and proteolytic enzymes, thereby reducing immunogenicity and enhancing stability in biological fluids.
Quantitative data from comparative studies on ADCs demonstrates a clear trend: increasing PEG linker length generally leads to a decrease in systemic clearance and an increase in drug exposure.
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. This table summarizes data showing that ADC clearance decreases with increasing PEG linker length, plateauing around PEG8. A PEG24 linker provides a clearance rate comparable to that of longer chains, indicating its effectiveness in prolonging circulation. |
A study comparing a linear 24-unit PEG linker to a branched linker with two 12-unit PEG chains on a trastuzumab-DM1 conjugate found that the branched configuration led to a significantly slower clearance rate and a nearly 3-fold higher area under the curve (AUC). This underscores that not only the length but also the architecture of the PEG spacer is a critical design parameter.
Providing Optimal Spacing and Reducing Steric Hindrance
The defined length of the PEG24 spacer provides crucial spatial separation between the conjugated molecules. In an ADC, for instance, this spacing can prevent the cytotoxic payload from interfering with the antigen-binding site of the antibody, thus preserving its targeting function. Similarly, in a PROTAC, the linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ubiquitin ligase. If the linker is too short, steric clashes can prevent the complex from forming; if it's too long, the desired proximity for ubiquitination may not be achieved.
Applications in Advanced Therapeutic Modalities
The unique properties of this compound make it a valuable tool in the development of sophisticated therapeutics like ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker is a critical component that connects these two moieties. The general mechanism involves the ADC binding to a target antigen on a cancer cell, followed by internalization and release of the cytotoxic payload, leading to cell death.
The following workflow illustrates the synthesis of an ADC using a heterobifunctional linker like this compound, where the carboxylic acid end is first conjugated to an amine-containing payload, and the azide end is subsequently "clicked" to an alkyne-modified antibody.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a linker. This ternary complex formation leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
References
Azido-PEG24-acid: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Azido-PEG24-acid, a heterobifunctional PROTAC linker and click chemistry reagent. Understanding these core physicochemical properties is critical for the successful design and implementation of experiments in drug delivery, bioconjugation, and diagnostics.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) group and a carboxylic acid. The long, hydrophilic PEG24 spacer, consisting of 24 ethylene (B1197577) glycol units, significantly influences its solubility, while the reactive azide moiety dictates its chemical stability and reactivity.
Solubility Profile
The hydrophilic nature of the PEG chain imparts excellent aqueous solubility to this compound.[1][2][3] It is also soluble in a variety of polar organic solvents. However, its solubility decreases in less polar organic solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Solubility Profile |
| Aqueous | Water, PBS, and other aqueous buffers | Soluble |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Soluble |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble |
| Ethers | Tetrahydrofuran (THF) | Soluble |
| Nitriles | Acetonitrile | Soluble |
| Alcohols | Methanol, Ethanol | Less Soluble |
| Aromatic | Toluene | Less Soluble |
| Nonpolar Aprotic | Diethyl ether | Not Soluble |
This table summarizes qualitative solubility data from various sources. Quantitative solubility (e.g., in mg/mL) is dependent on temperature and the specific lot of the material.
Stability Characteristics
The stability of this compound is influenced by both the PEG backbone and the terminal azide group.
PEG Backbone Stability: Polyethylene glycol can undergo auto-oxidation, a process accelerated by exposure to heat, light, and oxygen. This degradation can lead to the formation of aldehydes and acids, resulting in a decrease in the pH of the solution. For long-term storage, it is recommended to keep this compound in a solid form at low temperatures.
Azide Group Stability: The azide functional group is generally stable under physiological conditions. However, it is a high-energy moiety and can be sensitive to:
-
Heat, Shock, and Friction: Can lead to decomposition.
-
Strong Acids: Reaction with strong acids can produce hydrazoic acid, which is highly toxic and explosive.
-
Certain Metals: Contact with heavy metals such as copper, lead, mercury, and silver can form explosive metal azides. The use of metal spatulas should be avoided.
-
Reducing Agents: The azide group can be reduced to an amine.
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C for long-term storage.[4] | To minimize degradation of the PEG backbone and maintain the integrity of the azide group. |
| Atmosphere | Store in a tightly sealed container, away from moisture.[4] Purging with an inert gas (e.g., argon or nitrogen) is recommended for solutions. | To prevent oxidation and hydrolysis. |
| Light | Protect from light. | To prevent light-induced degradation. |
| Handling | Avoid repeated freeze-thaw cycles of solutions. Use non-metal spatulas for handling the solid form. | To maintain the stability of the compound in solution and avoid the formation of explosive metal azides. |
| In-use Stability | Prepare solutions fresh for use. If short-term storage of a stock solution is necessary, store at 2-8°C. | To ensure optimal performance in downstream applications like click chemistry. |
Experimental Protocols
The following are detailed methodologies for assessing the solubility and stability of this compound. These are general protocols that can be adapted for specific experimental needs.
Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Thermomixer or shaking incubator
-
Analytical balance
-
HPLC-UV or other suitable analytical method
Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume of PBS (e.g., 1 mL).
-
Tightly cap the tube and place it in a thermomixer or shaking incubator set to a constant temperature (e.g., 25°C).
-
Equilibrate the suspension for a set period (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with PBS to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV method or another appropriate technique.
-
Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
References
The Principle of Click Chemistry with Azido-PEG24-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles of click chemistry, with a specific focus on the application of Azido-PEG24-acid. It details the core mechanisms of copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, presents quantitative data to inform experimental design, and offers detailed protocols for key applications in bioconjugation and drug development.
Introduction to Click Chemistry
Coined by K.B. Sharpless, click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[1][2][3][4] These reactions are bioorthogonal, meaning they can proceed in complex biological environments without interfering with native biochemical processes.[3] The most prominent examples of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
This compound is a heterobifunctional linker that embodies the principles of click chemistry. It features a terminal azide (B81097) group for participation in cycloaddition reactions and a carboxylic acid for conjugation to amine-containing molecules. The long, hydrophilic 24-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, improves biocompatibility, and provides spatial separation between conjugated molecules.
Core Principles and Mechanisms
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species. This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer. The copper(I) catalyst can be introduced directly or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate (B8700270).
The hydrophilic nature of PEG linkers can be advantageous in CuAAC reactions, and the use of stabilizing ligands like THPTA can accelerate the reaction and protect biomolecules from oxidative damage by reactive oxygen species that can be generated.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a catalyst-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The driving force for this reaction is the relief of ring strain in the cyclooctyne. This method is particularly valuable for applications in living systems where the cytotoxicity of the copper catalyst in CuAAC is a concern.
The kinetics of SPAAC are influenced by the structure of the cyclooctyne and the electronic properties of the azide. The presence of a PEG linker on the azide-containing molecule can enhance reaction rates by reducing steric hindrance and improving accessibility of the azide group.
Quantitative Data and Comparative Analysis
Table 1: Physicochemical Properties of Representative PEG Linkers
| Linker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility |
| Azido-PEG4-acid | 277.27 | 14.7 | Soluble in water and most organic solvents |
| Azido-PEG12-acid | 627.68 | 44.1 | Soluble in water and most organic solvents |
| This compound | 1172.36 | 87.5 | Soluble in water and most organic solvents |
Table 2: Comparative Reaction Kinetics of CuAAC and SPAAC
| Reaction | Alkyne Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne | 10² - 10³ | 1 - 4 hours | Fast kinetics, high yield | Copper cytotoxicity |
| SPAAC | DBCO | 0.1 - 1.0 | 4 - 12 hours | Biocompatible (copper-free) | Slower kinetics than CuAAC |
| SPAAC | BCN | ~0.1 | 4 - 12 hours | Biocompatible, more stable than DBCO | Slower kinetics than DBCO |
Note: Kinetic data is representative and can vary based on specific reactants, solvent, temperature, and pH. Studies have shown that the presence of a PEG linker can increase SPAAC reaction rates by approximately 31%.
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Protein
This protocol describes the conjugation of the carboxylic acid moiety of this compound to primary amines (e.g., lysine (B10760008) residues) on a protein using EDC/NHS chemistry.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Freshly prepare stock solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound with a molar excess of EDC and NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Protein:
-
Add the activated Azido-PEG24-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized for the desired degree of labeling.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm conjugation and determine the degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an alkyne-modified molecule to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-functionalized protein (in PBS, pH 7.4)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA ligand stock solution (e.g., 50 mM in water)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized protein and a molar excess of the alkyne-containing molecule.
-
-
Catalyst Preparation:
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of copper to ligand is often used.
-
-
Reaction Initiation:
-
Add the copper/ligand complex to the protein-alkyne mixture. The final copper concentration is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the copper concentration.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.
-
-
Characterization:
-
Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of a DBCO-functionalized molecule to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-functionalized protein (in azide-free PBS, pH 7.4)
-
DBCO-containing molecule
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Reaction Setup:
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) before adding it to the aqueous protein solution.
-
Add a 2-5 fold molar excess of the DBCO-containing molecule to the azide-functionalized protein solution.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove the unreacted DBCO-containing molecule.
-
-
Characterization:
-
Confirm the conjugation using SDS-PAGE and other analytical techniques such as mass spectrometry. The progress of the reaction can be monitored by the decrease in DBCO absorbance at approximately 309 nm.
-
Visualizations
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for PROTAC synthesis using this compound.
Applications in Drug Development: PROTACs
This compound is a valuable tool in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
The modular nature of click chemistry allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficiency. The long, hydrophilic PEG24 spacer of this compound can improve the solubility and cell permeability of the resulting PROTAC, which are critical parameters for its therapeutic efficacy.
Conclusion
Click chemistry, in conjunction with versatile linkers like this compound, provides a powerful and efficient platform for the synthesis of complex biomolecules and therapeutics. The choice between CuAAC and SPAAC allows for the tailoring of conjugation strategies to specific experimental needs, from in vitro assays to live-cell imaging and in vivo applications. The continued development of click chemistry reagents and methodologies will undoubtedly further advance the fields of chemical biology and drug discovery.
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
The Dual Reactivity of Azido-PEG24-acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and applications of Azido-PEG24-acid, a heterobifunctional linker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details the chemistry of its azide (B81097) and carboxylic acid functionalities, offers quantitative data on relevant reaction kinetics, and provides detailed experimental protocols for its use.
Core Properties of this compound
This compound is a molecule featuring two distinct reactive groups at either end of a 24-unit polyethylene (B3416737) glycol (PEG) spacer. This structure provides a unique combination of reactivity and beneficial physicochemical properties.
-
Azide Group (-N₃): This functional group is the cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group's main attraction is its high selectivity and stability under most biological conditions.[1] It does not typically react with naturally occurring functional groups in biomolecules, making it an ideal handle for specific conjugation.[2]
-
Carboxylic Acid Group (-COOH): This group allows for conventional bioconjugation to primary amines (-NH₂) present in proteins (e.g., lysine (B10760008) residues) and other molecules.[3] This reaction forms a stable amide bond but requires activation with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5]
-
PEG24 Spacer: The long, hydrophilic PEG chain enhances the water solubility of the molecule and any conjugate it forms. In therapeutic applications, PEGylation is known to increase the hydrodynamic radius of molecules, which can prolong their circulation half-life in vivo and reduce immunogenicity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₁H₁₀₁N₃O₂₆ | |
| Molecular Weight | 1172.4 g/mol | |
| Purity | Typically >95% | |
| Physical Form | White Solid | |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | |
| Storage Conditions | -20°C, desiccated |
Reactivity and Applications of the Azide Group
The azide group of this compound is primarily utilized in two types of click chemistry reactions: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are foundational in creating complex bioconjugates for various applications, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a Cu(I) species. The reaction is rapid and forms a stable triazole linkage. However, the potential cytotoxicity of the copper catalyst can be a limitation for in vivo applications.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a potentially toxic copper catalyst, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of these molecules allows the reaction with azides to proceed without a catalyst, making it highly suitable for live-cell labeling and in vivo applications.
Quantitative Data on Azide Reactivity
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Reactants | Buffer (pH) | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Reference |
| Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | PBS (7) | 25 | 0.32 - 0.85 | |
| Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 | 0.55 - 1.22 | |
| DBCO-PEG5-trastuzumab + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (7) | 25 | 0.18 - 0.37 | |
| DBCO-PEG5-trastuzumab + 3-azido-L-alanine | PBS (7) | 25 | 0.18 - 0.37 |
Note: These values are for model systems and serve as an approximation. Actual rates with this compound may vary.
Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates by an average of 31 ± 16%, likely by reducing steric hindrance. Higher pH values generally increase SPAAC reaction rates, though this effect can be buffer-dependent.
Experimental Protocols for Azide Group Reactions
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed water
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution (e.g., 10 mM).
-
Dissolve the alkyne-containing molecule in the reaction buffer to the desired concentration.
-
-
Preparation of Catalyst:
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a stock solution of the ligand (THPTA or TBTA) (e.g., 50 mM in water/DMSO).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction:
-
In a reaction tube, combine the alkyne-containing molecule and this compound (typically at a 1:1.5 to 1:5 molar ratio).
-
Add the copper ligand to the reaction mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques like LC-MS or SDS-PAGE.
-
-
Purification:
-
Purify the conjugate to remove unreacted reagents and catalyst. This can be achieved by size exclusion chromatography, dialysis, or other appropriate methods.
-
References
- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction [mdpi.com]
- 3. This compound, 2195075-62-6 | BroadPharm [broadpharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
The Lynchpin of Bioconjugation: A Technical Guide to the Carboxylic Acid Functionality of Azido-PEG24-acid
For Immediate Release
A deep dive into the pivotal role of the terminal carboxylic acid group in the heterobifunctional linker, Azido-PEG24-acid, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive technical guide. The document elucidates the linker's core functionalities, presents detailed experimental protocols, and visualizes complex biochemical processes to empower innovation in bioconjugation, drug delivery, and surface modification.
At the heart of many advanced bioconjugation strategies lies the elegant simplicity of the this compound molecule. This heterobifunctional linker is comprised of three key components: a terminal azide (B81097) group, a 24-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. While the azide group is a well-known participant in "click chemistry" reactions, the carboxylic acid functionality serves as a critical anchor point for the covalent attachment to a vast array of biomolecules, nanoparticles, and surfaces. This guide will focus specifically on the function and application of this vital carboxylic acid group.
The Carboxylic Acid: A Versatile Handle for Amide Bond Formation
The primary role of the terminal carboxylic acid in this compound is to react with primary amine groups to form a highly stable amide bond.[1][2] This reaction is not spontaneous and requires activation of the carboxylic acid, most commonly through the use of carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The PEG spacer, a chain of 24 ethylene (B1197577) glycol units, imparts several beneficial properties to the molecule. Its hydrophilicity increases the aqueous solubility of the linker and any attached molecules, which is particularly advantageous when working with hydrophobic drugs or proteins.[1] Furthermore, the PEG chain provides a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of the conjugated molecules. The length of the PEG chain has been shown to influence the pharmacokinetic properties and efficacy of antibody-drug conjugates (ADCs).[3][4]
The azide group at the other end of the linker provides a bioorthogonal handle for subsequent conjugation reactions. It can react with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage. This dual functionality allows for a sequential and controlled approach to building complex bioconjugates.
Quantitative Data on Conjugation and Efficacy
Table 1: Representative Conjugation Efficiency of Amine-Reactive PEG Linkers
| Linker Type | Target Molecule | Molar Ratio (Linker:Target) | Conjugation Efficiency (%) | Analytical Method |
| NHS-PEG4-Azide | Bovine Serum Albumin (BSA) | 20:1 | >95 | SDS-PAGE, MALDI-TOF MS |
| NHS-PEG8-Azide | IgG Antibody | 10:1 | 85-95 | HIC-HPLC, SEC-HPLC |
| NHS-PEG12-Azide | Lysozyme | 30:1 | >90 | RP-HPLC, ESI-MS |
| NHS-PEG24-Azide (projected) | IgG Antibody | 10:1 | 80-95 | HIC-HPLC, SEC-HPLC |
This table presents illustrative data compiled from various sources and is intended to demonstrate typical conjugation efficiencies. Actual results will vary depending on the specific reaction conditions and molecules involved.
Table 2: Illustrative Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Efficacy
| ADC with PEG Linker Length | In Vitro Cytotoxicity (IC50, nM) | Plasma Half-life (hours) | Tumor Growth Inhibition (%) |
| PEG4 | 0.5 | 120 | 45 |
| PEG8 | 0.8 | 150 | 65 |
| PEG12 | 1.2 | 180 | 75 |
| PEG24 | 1.8 | >200 | >80 |
This table provides a summary of trends observed in preclinical studies with different PEG linker lengths. The data is illustrative and the optimal PEG length is dependent on the specific antibody, payload, and tumor target.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following protocols provide a framework for the activation of the carboxylic acid group and its conjugation to amine-containing molecules.
Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing protein (e.g., antibody, enzyme)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Prepare a solution of the protein in Coupling Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, dissolve the desired amount of this compound in Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Immediately add the activated Azido-PEG24-NHS ester solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point for optimization.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy (if the linker or protein has a chromophore), HPLC, or mass spectrometry.
-
Visualizing the Chemistry and its Applications
To further clarify the processes involved, the following diagrams illustrate the key chemical reaction, a typical experimental workflow, and a relevant biological pathway.
Conclusion
The terminal carboxylic acid of this compound is a cornerstone of its utility as a heterobifunctional linker. Its ability to form stable amide bonds with primary amines, facilitated by well-established EDC/NHS chemistry, provides a robust and versatile method for the conjugation of a wide range of molecules. This, combined with the beneficial properties of the PEG spacer and the bioorthogonal reactivity of the azide group, makes this compound an invaluable tool for researchers and developers in the fields of targeted drug delivery, diagnostics, and advanced materials science. Understanding the principles and protocols outlined in this guide will empower scientists to leverage the full potential of this powerful linker in their research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG24-acid Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG24-acid is a heterobifunctional linker that enables the conjugation of a polyethylene (B3416737) glycol (PEG) spacer to proteins and other biomolecules. This linker contains a carboxylic acid group and a terminal azide (B81097) group. The carboxylic acid can be activated to react with primary amines (such as the side chain of lysine (B10760008) residues and the N-terminus of a protein), forming a stable amide bond. The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the highly specific and efficient attachment of molecules containing an alkyne group, such as fluorescent dyes, biotin, or drug molecules.[1][2][3][4]
The 24-unit polyethylene glycol chain is a hydrophilic spacer that can increase the solubility and stability of the conjugated protein, reduce immunogenicity, and improve pharmacokinetic properties.[5] This two-step conjugation strategy, involving an initial amine-reactive labeling followed by a bioorthogonal click reaction, provides a high degree of control and specificity in creating well-defined protein conjugates.
Principle of the Method
The protein conjugation process using this compound involves two primary stages:
-
Amine Labeling: The carboxylic acid group of this compound is first activated, most commonly to an N-hydroxysuccinimide (NHS) ester. This activated NHS ester readily reacts with primary amines on the protein in a nucleophilic acyl substitution reaction to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.
-
Click Chemistry: The newly introduced azide group on the protein serves as a versatile handle for the covalent attachment of a molecule containing a terminal alkyne. This is typically achieved through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). These "click" reactions are highly efficient, specific, and can be performed in aqueous buffers with minimal side reactions.
Key Reaction Parameters
The success of the protein labeling experiment is dependent on several key parameters. The following table summarizes the recommended conditions for the initial NHS ester-mediated labeling.
| Parameter | Recommended Conditions | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve labeling efficiency. |
| Reaction Buffer | Amine-free buffer, pH 7.0-9.0 | 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.05 M borate (B1201080) buffer are suitable. Avoid buffers containing primary amines like Tris or glycine. |
| pH | 8.3 - 8.5 | Optimal for efficient reaction with primary amines while minimizing hydrolysis of the NHS ester. |
| Molar Excess of Azido-PEG24-NHS Ester | 10 to 40-fold molar excess over the protein | The optimal ratio depends on the protein and the desired degree of labeling. A 20-fold molar excess is a good starting point for antibodies. |
| Reaction Temperature | Room temperature or 4°C | |
| Reaction Time | 30 minutes to 4 hours at room temperature, or overnight at 4°C | Longer incubation times may be required at lower pH or temperature. |
| Solvent for Azido-PEG24-NHS Ester | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Prepare the stock solution immediately before use as NHS esters are moisture-sensitive. The final concentration of the organic solvent in the reaction mixture should not exceed 10%. |
Experimental Protocols
Protocol 1: Activation of this compound to Azido-PEG24-NHS Ester
This protocol describes the in-situ activation of this compound to its NHS ester, which can then be directly used for protein labeling.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2
Procedure:
-
Dissolve this compound, NHS (1.2 equivalents), and DCC or EDC (1.2 equivalents) in a minimal amount of anhydrous DMSO or DMF.
-
Allow the reaction to proceed for at least 1 hour at room temperature to form the Azido-PEG24-NHS ester.
-
The resulting solution containing the activated NHS ester can be used directly in the protein labeling reaction described in Protocol 2.
Note: Pre-activated Azido-PEG24-NHS ester is commercially available and is recommended for convenience and to ensure high reactivity.
Protocol 2: Labeling of Protein with Azido-PEG24-NHS Ester
This protocol provides a general procedure for labeling a protein with a pre-activated Azido-PEG24-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG24-NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate Buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., gel filtration or desalting column)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, exchange it into an amine-free buffer using dialysis or a desalting column.
-
-
Azido-PEG24-NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the Azido-PEG24-NHS ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the calculated amount of the Azido-PEG24-NHS ester stock solution to the protein solution. A 20-fold molar excess is a common starting point.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. If the label is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching solution such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Azide-Labeled Protein:
-
Remove the excess, unreacted Azido-PEG24-NHS ester and byproducts by gel filtration (desalting column) or dialysis. Size exclusion chromatography (SEC) is effective for separating the PEGylated protein from the native protein and low molecular weight by-products. Ion exchange chromatography (IEX) can also be used, as the PEG chains can alter the surface charge of the protein.
-
Protocol 3: Click Chemistry Conjugation of an Alkyne-Containing Molecule
This protocol describes the copper-catalyzed click reaction (CuAAC) to conjugate an alkyne-functionalized molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein in a suitable buffer (e.g., PBS)
-
Alkyne-containing molecule (e.g., alkyne-fluorophore, alkyne-biotin)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
Procedure:
-
In a reaction tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL) and the alkyne-containing molecule (2-5 fold molar excess over the protein).
-
Add THPTA to a final concentration of 1 mM.
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the final protein conjugate using gel filtration, dialysis, or other suitable chromatography methods to remove excess reagents.
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
Caption: Logical relationship of components in the two-step conjugation process.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 2195075-62-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Azido-PEG24-acid EDC/NHS Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful coupling of Azido-PEG24-acid to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method is a cornerstone in bioconjugation for applications in drug delivery, proteomics, and diagnostics, enabling the creation of precisely defined molecular constructs.
The this compound linker offers a terminal azide (B81097) group for subsequent bioorthogonal "click" chemistry reactions and a long, hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces steric hindrance.[1][2] The carboxylic acid moiety is activated by EDC and NHS to form a semi-stable NHS ester, which then readily reacts with primary amines to form a stable amide bond.[3][4]
Principle of the Reaction
The EDC/NHS coupling reaction is a two-step process that efficiently forms a covalent amide bond between a carboxyl group and a primary amine.
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[5]
-
Formation of a Stable NHS Ester: The unstable O-acylisourea intermediate is prone to hydrolysis. The addition of NHS (or its water-soluble analog, Sulfo-NHS) converts it into a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis and can be stored for a short period.
-
Amine Coupling: The NHS ester reacts with a primary amine-containing molecule (e.g., protein, peptide, or small molecule) to form a stable amide bond, with the release of NHS. This reaction is most efficient at a physiological to slightly basic pH (pH 7.0-8.5).
Quantitative Data Summary
The efficiency of the this compound EDC/NHS coupling reaction is influenced by several key parameters. The following tables summarize the recommended conditions for successful conjugation.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Excess (relative to this compound) | Purpose |
| EDC | 1.5 - 5 fold | Activates the carboxylic acid. |
| NHS/Sulfo-NHS | 1.2 - 2 fold | Stabilizes the activated intermediate. |
| Amine-containing Molecule | 1 - 20 fold (application dependent) | The molecule to be conjugated. The ratio may need optimization. |
Note: The optimal molar ratios may vary depending on the specific reactants and should be optimized for each application.
Table 2: Key Reaction Parameters
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.0 - 8.5 |
| Recommended Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | PBS (Phosphate-Buffered Saline), Borate Buffer, or Bicarbonate Buffer |
| Reaction Time | 15 - 30 minutes | 2 hours to overnight |
| Temperature | Room Temperature | Room Temperature or 4°C |
Note: Avoid buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) as they will compete with the coupling reaction.
Experimental Protocols
This section provides a detailed step-by-step protocol for the activation of this compound and its subsequent conjugation to an amine-containing molecule.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Desalting columns or dialysis equipment for purification
Protocol 1: Two-Step Aqueous Coupling Procedure
This protocol is recommended for most applications, especially when working with sensitive biomolecules.
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent condensation of moisture.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. EDC is susceptible to hydrolysis.
-
Dissolve the this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, mix the this compound solution with the freshly prepared EDC and NHS/Sulfo-NHS solutions.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated Azido-PEG24-NHS ester solution to the amine-containing molecule solution.
-
Alternatively, if the buffers are different, perform a buffer exchange for the activated PEG linker into the Coupling Buffer using a desalting column.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis or using a desalting column equilibrated with an appropriate storage buffer.
-
Visualizations
Reaction Mechanism and Workflow
The following diagrams illustrate the chemical pathway of the EDC/NHS coupling reaction and the general experimental workflow.
Caption: Chemical mechanism of this compound activation and conjugation.
Caption: Experimental workflow for EDC/NHS coupling of this compound.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | Inactive EDC or NHS due to moisture. | Use fresh reagents. Allow vials to warm to room temperature before opening to prevent condensation. |
| Inappropriate buffer composition. | Use non-amine, non-carboxylate buffers like MES for activation and PBS for coupling. | |
| Hydrolysis of O-acylisourea intermediate. | Add NHS/Sulfo-NHS to create a more stable intermediate. Perform the reaction steps promptly. | |
| Precipitation During Reaction | Protein aggregation due to pH change or high reagent concentration. | Ensure protein is soluble and stable in the reaction buffers. Consider reducing the concentration of EDC. |
| Poor solubility of reactants. | For reactions in organic solvents, ensure they are anhydrous. For aqueous reactions, check the concentration of biomolecules. |
By following these guidelines and protocols, researchers can achieve efficient and reproducible conjugation of this compound to their molecules of interest, paving the way for innovative applications in drug development and biomedical research.
References
Application Notes and Protocols for PROTAC Linker Synthesis using Azido-PEG24-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the polyubiquitination of the POI, marking it for degradation by the proteasome.[2]
The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are widely incorporated in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic profiles. The hydrophilic and flexible nature of PEG chains can facilitate the optimal spatial orientation of the two ligands for productive ternary complex formation.
Azido-PEG24-acid is a long-chain, monodisperse PEG linker that offers significant advantages in PROTAC synthesis. Its extended length can span greater distances between the POI and the E3 ligase, which can be crucial for degrading challenging targets or for optimizing the geometry of the ternary complex. The bifunctional nature of this compound, featuring a terminal carboxylic acid and an azide (B81097) group, allows for a versatile and modular approach to PROTAC synthesis through sequential amide bond formation and "click chemistry."
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅₁H₁₀₁N₃O₂₆ |
| Molecular Weight | 1172.36 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Functional Groups | Carboxylic Acid (-COOH), Azide (-N₃) |
Experimental Protocols
The synthesis of a PROTAC using this compound is typically a two-step process involving an initial amide coupling reaction followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.
Protocol 1: Amide Bond Formation with this compound
This protocol describes the coupling of a molecule containing a primary or secondary amine (e.g., an E3 ligase ligand or a POI ligand with an available amine handle) to the carboxylic acid group of this compound.
Materials:
-
Amine-containing molecule (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing molecule and this compound in anhydrous DMF.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add HATU to the reaction mixture and continue stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the azide-functionalized intermediate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized intermediate from Protocol 1 and a molecule containing a terminal alkyne (e.g., an alkyne-modified POI ligand or E3 ligase ligand).
Materials:
-
Azide-functionalized intermediate (from Protocol 1) (1.0 eq)
-
Alkyne-containing molecule (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMF)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the azide-functionalized intermediate and the alkyne-containing molecule in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product.
Purification and Characterization of the Final PROTAC
Due to the polar nature of the long PEG chain, purification of the final PROTAC may require specialized chromatographic techniques.
Purification Protocol:
-
Size-Exclusion Chromatography (SEC): This can be an effective initial step to separate the high molecular weight PROTAC from smaller unreacted starting materials and reagents.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful technique for obtaining highly pure PROTACs. A C18 or C4 column with a water/acetonitrile gradient containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is commonly used.
Characterization:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final PROTAC and to ensure the absence of major impurities.
Expected Outcomes
The following table provides a summary of expected outcomes for PROTAC synthesis using this compound, based on literature reports of similar syntheses. Actual results may vary depending on the specific ligands used.
| Parameter | Expected Outcome |
| Amide Coupling Yield | 50-80% |
| CuAAC Reaction Yield | 70-95% |
| Final PROTAC Purity (after HPLC) | >95% |
| Characterization | Confirmed molecular weight by MS and structure by NMR |
Application Example: Design of a BRD4-Targeting PROTAC
Bromodomain-containing protein 4 (BRD4) is a well-validated cancer target. Several potent small molecule inhibitors of BRD4, such as JQ1, have been developed. A PROTAC targeting BRD4 for degradation can be designed using this compound.
-
Warhead (POI Ligand): An alkyne-modified derivative of JQ1.
-
Linker: this compound.
-
Anchor (E3 Ligase Ligand): An amine-functionalized ligand for the von Hippel-Lindau (VHL) E3 ligase, such as hydroxyproline (B1673980) (Hyp).
Synthetic Strategy:
-
Couple the amine group of the VHL ligand to the carboxylic acid of this compound using the amide bond formation protocol.
-
Couple the resulting azide-functionalized VHL-linker intermediate to the alkyne-modified JQ1 using the CuAAC protocol.
-
Purify and characterize the final BRD4-targeting PROTAC.
Visualizations
Caption: General workflow for PROTAC synthesis using this compound.
Caption: Mechanism of action of a BRD4-targeting PROTAC.
Conclusion
This compound is a valuable and versatile tool for the synthesis of long-chain PROTACs. Its bifunctional nature allows for a modular and efficient synthetic approach, enabling the rational design and optimization of potent protein degraders. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics.
References
Application Notes and Protocols for Azido-PEG24-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker component, which connects these two moieties, is critical in defining the overall stability, solubility, pharmacokinetics (PK), and efficacy of the ADC.[1] Azido-PEG24-acid is a discrete, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in modern ADC development.
This linker features a terminal azide (B81097) (N₃) group and a carboxylic acid (-COOH) group, separated by a monodisperse 24-unit PEG chain. This structure offers a dual-pronged conjugation strategy:
-
Hydrophilicity: The long, hydrophilic PEG24 chain helps to mitigate the aggregation often caused by hydrophobic payloads and can improve the overall solubility of the final ADC. This enhancement of physicochemical properties often leads to improved pharmacokinetics.[2]
-
Bioorthogonal Conjugation: The azide group serves as a chemical handle for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for precise, covalent attachment to a payload or antibody functionalized with a corresponding alkyne or strained alkyne (e.g., DBCO, BCN).[3][4]
-
Amine Reactivity: The terminal carboxylic acid can be activated (e.g., using EDC and NHS) to form a stable amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on an antibody or an amine handle on a payload molecule.[5]
These application notes provide detailed protocols for two primary workflows utilizing this compound for ADC synthesis, along with methods for characterization and in vitro evaluation.
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker is a critical design parameter that directly influences the therapeutic index of an ADC. Longer PEG chains, such as PEG24, generally enhance the pharmacokinetic profile, leading to longer half-life and greater drug exposure in tumors. However, this can be accompanied by a modest decrease in in vitro potency. The following tables summarize quantitative data from preclinical studies comparing ADCs with varying PEG linker lengths.
| PEG Linker Length | ADC Clearance (mL/day/kg) in Rats |
| No PEG | ~15 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
| Table 1: Impact of PEG Linker Length on ADC Clearance. A threshold effect is observed around PEG8, where longer linkers like PEG24 maintain a similarly low clearance rate, approaching that of the parental antibody. Data is adapted from studies on high-DAR (Drug-to-Antibody Ratio) conjugates. |
| Property | Short PEG Linkers (e.g., PEG2-PEG4) | Long PEG Linkers (e.g., PEG24 ) |
| ADC Solubility/Aggregation | Moderate improvement | Significant improvement, especially with hydrophobic payloads |
| Pharmacokinetics (PK) | Faster clearance, shorter half-life | Slower clearance, longer half-life, increased AUC |
| In Vitro Cytotoxicity | Generally higher potency | May show a modest decrease in potency |
| In Vivo Efficacy | Dependent on PK profile | Often enhanced due to improved tumor accumulation |
| Table 2: Qualitative Comparison of ADC Properties Based on PEG Linker Length. This table summarizes general trends observed in preclinical studies. |
Experimental Protocols & Methodologies
Two primary strategies for constructing an ADC with this compound are presented below. The choice of strategy depends on the available functional groups on the payload and the desired conjugation approach for the antibody (e.g., site-specific vs. lysine conjugation).
Protocol 1: Lysine Conjugation via Amide Bond Formation & Payload Attachment via Click Chemistry
This protocol describes the conjugation of this compound to antibody lysine residues, followed by the attachment of an alkyne-functionalized payload using copper-free click chemistry (SPAAC). This is a common approach for creating ADCs from native antibodies.
Part A: Conjugation of this compound to Antibody
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as phosphate-buffered saline (PBS), pH 7.4-8.0, using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Activation of this compound:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMSO.
-
In a separate microcentrifuge tube, prepare a solution of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in reaction buffer (e.g., 0.1 M MES, pH 5.5).
-
To activate the linker, mix this compound with EDC (1.2 equivalents) and Sulfo-NHS (1.5 equivalents) in the reaction buffer. For example, for every 1 µmol of linker, add 1.2 µmol of EDC and 1.5 µmol of Sulfo-NHS.
-
Incubate at room temperature for 15-30 minutes to form the amine-reactive Sulfo-NHS ester.
-
-
Conjugation to Antibody:
-
Add the activated Azido-PEG24-Sulfo-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will determine the average number of linkers per antibody and should be optimized (a starting point is a 20-fold molar excess).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by purifying the azide-modified antibody using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer back to PBS, pH 7.4.
-
Part B: Conjugation of Alkyne-Payload via SPAAC (Copper-Free Click Chemistry)
-
Reagent Preparation:
-
Prepare a 10-20 mM stock solution of the strained alkyne-functionalized payload (e.g., DBCO-Payload) in DMSO.
-
-
SPAAC Reaction:
-
To the purified azide-modified antibody from Part A, add a 3- to 5-fold molar excess of the DBCO-Payload stock solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction is typically performed under physiological conditions without the need for a catalyst.
-
-
Final ADC Purification and Characterization:
-
Purify the final ADC using SEC to remove any unreacted payload.
-
Characterization:
-
Determine Drug-to-Antibody Ratio (DAR): Use Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. For UV-Vis, measure absorbance at 280 nm (for the antibody) and at the payload's characteristic wavelength.
-
Assess Purity and Aggregation: Use Size-Exclusion Chromatography (SEC).
-
Confirm Identity: Use Mass Spectrometry (MS) to confirm the mass of the conjugated antibody.
-
-
Protocol 2: Payload Modification & Site-Specific Antibody Conjugation via Click Chemistry
This protocol is suitable for a site-specific ADC, where an antibody has been engineered to contain an alkyne-bearing unnatural amino acid. The this compound linker is first attached to an amine-containing payload.
Part A: Conjugation of this compound to an Amine-Containing Payload
-
Reagent Preparation:
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Prepare a stock solution of this compound.
-
Use a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).
-
-
Amide Coupling Reaction:
-
In a reaction vessel, dissolve this compound (1 equivalent) in DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents). Stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing payload (1 equivalent) to the activated linker solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress using LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the Azido-PEG24-Payload conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Part B: Conjugation to Alkyne-Antibody via CuAAC (Copper-Catalyzed Click Chemistry)
-
Reagent Preparation:
-
Prepare a stock solution of 100 mM Copper(II) Sulfate (CuSO₄) in water.
-
Prepare a stock solution of 200 mM THPTA (a copper-chelating ligand) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in water.
-
Dissolve the alkyne-modified antibody in PBS, pH 7.4, to a concentration of 5-10 mg/mL.
-
Dissolve the Azido-PEG24-Payload from Part A in DMSO.
-
-
CuAAC Reaction:
-
In a reaction tube, combine the alkyne-antibody with the Azido-PEG24-Payload (a 5- to 10-fold molar excess is a good starting point).
-
In a separate tube, premix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for 3-5 minutes to form the copper(I) complex.
-
Add the Cu(I)/THPTA complex to the antibody/payload mixture (final copper concentration is typically 100-250 µM).
-
Initiate the click reaction by adding the fresh sodium ascorbate solution (final concentration is typically 1-2 mM).
-
Gently mix and incubate at room temperature for 1-4 hours, protected from light.
-
-
Final ADC Purification and Characterization:
-
Quench the reaction by adding 5 mM EDTA to chelate the copper.
-
Purify the final ADC and perform characterization as described in Protocol 1, Part B, Step 3.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the potency (IC50 value) of the newly synthesized ADC on antigen-positive cancer cells.
-
Cell Seeding:
-
Seed antigen-positive and antigen-negative (as a control) cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free payload in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted solutions. Include untreated wells as a negative control.
-
Incubate the plate for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for ADC synthesis via lysine conjugation and SPAAC.
Caption: Workflow for site-specific ADC synthesis via CuAAC.
Caption: Influence of this compound properties on final ADC characteristics.
References
Solid-Phase Synthesis of Azido-PEG24-Acid Conjugates: A Detailed Protocol for Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the solid-phase synthesis of Azido-PEG24-acid, a heterobifunctional linker widely utilized in bioconjugation and drug delivery. The azide (B81097) and carboxylic acid functionalities allow for the sequential or orthogonal conjugation of a wide range of molecules, making it a valuable tool in the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document outlines the step-by-step synthesis on a 2-chlorotrityl chloride resin, including reagent preparation, reaction conditions, and cleavage procedures. Furthermore, it discusses the key applications of this compound conjugates and provides a visual representation of a relevant biological pathway.
Introduction
Polyethylene glycol (PEG)ylation is a well-established strategy in pharmaceutical sciences to enhance the therapeutic properties of molecules by improving their solubility, stability, and circulation half-life while reducing immunogenicity.[1][2][3] Heterobifunctional PEG linkers, such as this compound, offer the advantage of connecting two different molecular entities with precise control. The azide group can participate in highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acid can form stable amide bonds with amine-containing molecules.[4][5]
This compound has emerged as a critical component in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker like this compound. This application note details a robust solid-phase synthesis protocol for this compound, providing researchers with a practical guide for its preparation and use.
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C51H101N3O26 | |
| Molecular Weight | 1172.36 g/mol | |
| CAS Number | 2195075-62-6 | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid or viscous oil | N/A |
| Solubility | Soluble in water and most organic solvents |
Experimental Protocols
This protocol describes the manual solid-phase synthesis of this compound on a 2-chlorotrityl chloride resin. The synthesis involves three main stages: 1) Loading of the first building block, Fmoc-amino-PEG2-acid, onto the resin; 2) Stepwise elongation of the PEG chain using Fmoc-amino-PEG-acid monomers; and 3) Introduction of the azide functionality and final cleavage from the resin.
Materials and Reagents
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)
-
Fmoc-NH-(PEG)2-COOH
-
Fmoc-NH-(PEG)6-COOH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (B129727) (MeOH)
-
Azidotrimethylsilane (TMS-N3) or a suitable azidating agent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Solid-phase synthesis vessel
-
Shaker
Protocol
1. Resin Preparation and Loading of the First PEG Unit
-
Swell 1 g of 2-chlorotrityl chloride resin in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DCM.
-
Dissolve 2 equivalents of Fmoc-NH-(PEG)2-COOH and 4 equivalents of DIPEA in DCM (10 mL).
-
Add the solution to the swollen resin and shake the mixture for 2 hours at room temperature.
-
To cap any unreacted trityl chloride groups, add 1 mL of methanol and shake for an additional 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
-
Determine the loading of the Fmoc-amino-PEG-resin by spectrophotometric analysis of the fulvene-piperidine adduct upon Fmoc deprotection of a small sample.
2. Stepwise PEG Chain Elongation
This cycle is repeated for the addition of three units of Fmoc-NH-(PEG)6-COOH and one final unit of Fmoc-NH-(PEG)2-COOH to achieve a total of 24 PEG units.
-
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes to remove the Fmoc protecting group.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
-
-
PEG Unit Coupling:
-
In a separate vial, pre-activate 3 equivalents of the next Fmoc-NH-(PEG)x-COOH with 3 equivalents of HOBt and 3 equivalents of DIC in DMF for 10 minutes.
-
Add the activated PEG monomer solution to the resin.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue shaking and re-test.
-
Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
3. Azide Functionalization and Cleavage
-
After the final PEG unit is coupled, perform the Fmoc deprotection as described in step 2.1.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
To introduce the azide group, a two-step process is typically employed: tosylation of the terminal amine followed by nucleophilic substitution with sodium azide, or a direct diazo transfer reaction. For a simplified approach, a direct azidation can be performed. Caution: Azide compounds are potentially explosive and should be handled with care.
-
Alternatively, the synthesis can be planned using a commercially available azido-PEG-acid building block for the final coupling step.
-
After the full-length PEG chain with a terminal azide is assembled, wash the resin with DCM (3 x 10 mL) and dry it under vacuum.
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive.
-
For cleavage from 2-chlorotrityl resin under milder conditions to preserve the acid-labile protecting groups on a conjugated molecule, a solution of acetic acid/trifluoroethanol/DCM (1:1:8) can be used. Alternatively, 2% TFA in DCM or anisole (B1667542) can be employed.
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried resin and shake for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional cleavage cocktail (2 x 5 mL).
-
Combine the filtrates and concentrate the solution under reduced pressure.
-
Precipitate the crude this compound by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.
-
Dry the final product under vacuum.
-
4. Purification and Characterization
-
The crude product should be purified by reverse-phase HPLC.
-
Characterize the purified this compound by mass spectrometry (ESI-MS) and NMR spectroscopy to confirm its identity and purity.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
This compound is a commonly used linker in the synthesis of PROTACs, which hijack the ubiquitin-proteasome system to degrade target proteins.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 2. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 3. betalifesci.com [betalifesci.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Azido-PEG24-acid Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Azido-PEG24-acid click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule used in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras).[1] It features an azide (B81097) group for click chemistry reactions and a carboxylic acid group for conjugation to amine-containing molecules. The PEG spacer enhances solubility in aqueous media.[2] This reagent is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to link it with alkyne-containing molecules, forming a stable triazole linkage.[1][3]
Q2: What are the common causes of low or no yield in my this compound click reaction?
Several factors can contribute to poor reaction outcomes:
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Inactive Copper Catalyst: The active catalytic species is Copper(I) (Cu(I)). If your reaction solution is exposed to oxygen, the Cu(I) can be oxidized to the inactive Cu(II) state.[4]
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Reagent Quality and Stoichiometry: Degradation of reagents, especially the reducing agent (e.g., sodium ascorbate), or an incorrect molar ratio of reactants can lead to incomplete reactions.
-
Poor Solubility: Inadequate solubility of one or both of the reactants in the chosen solvent system can significantly reduce reaction rates.
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Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically impede the reaction.
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Suboptimal Reaction Conditions: Incorrect temperature, pH, or the absence of a suitable copper-chelating ligand can negatively impact the reaction efficiency.
Q3: How can I ensure my copper catalyst remains active?
To maintain the active Cu(I) state of the copper catalyst, it is crucial to minimize its exposure to oxygen. This can be achieved by:
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Degassing Solvents: Thoroughly degas all solvents used in the reaction by bubbling an inert gas (e.g., argon or nitrogen) through them.
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Using an Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere, such as in a glove box or by using Schlenk line techniques.
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Fresh Reducing Agent: Always use a freshly prepared solution of the reducing agent, typically sodium ascorbate (B8700270), to reduce any Cu(II) to Cu(I).
-
Copper-Chelating Ligands: Employ a copper-chelating ligand, such as TBTA (Tris(benzyltriazolylmethyl)amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), to protect the Cu(I) from oxidation and improve its catalytic activity.
Q4: I am having difficulty purifying my PEGylated product. What can I do?
Purification of PEGylated compounds can be challenging due to their high solubility in a wide range of solvents and their tendency to cause streaking during silica (B1680970) gel chromatography. Consider the following purification strategies:
-
Reverse-Phase Chromatography (RPC): This is often the most effective method for purifying PEGylated molecules.
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Size Exclusion Chromatography (SEC): SEC can be used to separate the PEGylated product from smaller unreacted molecules.
-
Dialysis or Tangential Flow Filtration (TFF): For larger biomolecules, these methods can be effective for removing unreacted PEG and other small molecules.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound click chemistry experiments.
| Symptom | Potential Cause | Suggested Solution |
| No or very slow reaction | Inactive copper catalyst (Cu(II) form). | Degas solvents thoroughly, use freshly prepared sodium ascorbate, and work under an inert atmosphere. |
| Poor quality of this compound or the alkyne-containing molecule. | Verify the purity and integrity of your reagents using analytical methods like NMR or mass spectrometry. | |
| Incorrect reaction conditions (e.g., temperature, pH). | Optimize the reaction temperature (gentle heating to 40-50°C may help) and ensure the pH is within the optimal range (typically pH 4-11). | |
| Low reaction yield | Suboptimal stoichiometry of reactants. | Titrate the ratio of azide to alkyne. A slight excess (1.1-1.5 equivalents) of one reagent can drive the reaction to completion. |
| Insufficient amount of copper catalyst or reducing agent. | Increase the concentration of the copper sulfate (B86663) and sodium ascorbate. A typical starting point is 10-20 mol% of copper sulfate and 5 equivalents of sodium ascorbate relative to the limiting reagent. | |
| Presence of chelating agents in the reaction mixture that interfere with the copper catalyst. | If your sample contains chelating agents like EDTA, remove them prior to the click reaction, for example, by protein precipitation. | |
| Side product formation | Oxidation of sensitive amino acid residues (e.g., histidine, arginine) by the copper/ascorbate system. | Use a copper-chelating ligand like THPTA to protect the biomolecule. Consider using a lower concentration of the copper catalyst and reducing agent. |
| Reaction of the carboxylic acid group of this compound if not intended. | Protect the carboxylic acid group if it is not meant to participate in the reaction. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for the click reaction between this compound and an alkyne-containing molecule. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Copper-chelating ligand (e.g., TBTA or THPTA)
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Degassed solvent (e.g., water, DMSO, DMF, or a mixture)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of your alkyne-containing molecule in a suitable degassed solvent.
-
Prepare a stock solution of this compound in a degassed solvent.
-
Prepare a fresh stock solution of Copper(II) sulfate in water (e.g., 10 mM).
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Prepare a fresh stock solution of Sodium Ascorbate in water (e.g., 100 mM).
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Prepare a stock solution of the copper-chelating ligand in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup:
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In a reaction vessel, add the alkyne-containing molecule and the this compound.
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Add the copper-chelating ligand solution (typically at a concentration to achieve a 1:1 to 5:1 ligand to copper ratio).
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Add the Copper(II) sulfate solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Seal the reaction vessel and stir the mixture at room temperature.
-
The reaction can be gently heated (e.g., to 40-50°C) to increase the rate if necessary.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC. Reaction times can range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude mixture can be purified by a suitable method such as reverse-phase HPLC or size-exclusion chromatography.
-
Optimized Reaction Conditions from Literature
The following table summarizes optimized reaction conditions for a CuAAC reaction involving a PEG-alkyne, which can serve as a reference for optimizing your this compound reaction.
| Parameter | Optimized Condition | Reference |
| Pressure | 130 bar (in scCO₂) | |
| Temperature | 35 °C | |
| Catalyst/Alkyne Molar Ratio | 0.5 | |
| Reaction Time | 24 hours |
Note: These conditions were optimized for a specific reaction in supercritical CO₂ and may need to be adjusted for other solvent systems and substrates.
Visualizing the Workflow and Reaction
Experimental Workflow for this compound Click Chemistry
Caption: A typical experimental workflow for performing an this compound click chemistry reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: The catalytic cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
preventing side reactions with Azido-PEG24-acid
Welcome to the technical support center for Azido-PEG24-acid. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound?
A1: The primary side reactions depend on which functional group of the molecule is being used.
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For the Carboxylic Acid (or its activated NHS ester form): The most common side reaction is the hydrolysis of the activated ester (e.g., NHS ester) back to the carboxylic acid, which is then unreactive towards amines. This is accelerated by moisture and high pH. Another common issue is the reaction with non-target primary amines present in buffer solutions (e.g., Tris).
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For the Azide (B81097) Group: A potential side reaction is the reduction of the azide to a primary amine. This can occur in the presence of certain reducing agents, such as phosphines (in a Staudinger reaction) or other strong reducing agents.[1][2][3] During copper-catalyzed azide-alkyne cycloaddition (CuAAC), side reactions can include oxidation of amino acid residues like histidine and arginine, and cellular toxicity from the copper catalyst.[4][5]
Q2: How should I store and handle this compound and its derivatives?
A2: Proper storage and handling are critical to prevent degradation. Store this compound and its activated esters (like Azido-PEG24-NHS ester) at -20°C or -80°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent. It is recommended to weigh out only the amount of reagent needed for the experiment and avoid preparing stock solutions for long-term storage, especially for the moisture-sensitive NHS ester form.
Q3: My conjugation reaction with Azido-PEG24-NHS ester has low efficiency. What could be the cause?
A3: Low conjugation efficiency is often due to the hydrolysis of the NHS ester. The rate of hydrolysis increases significantly with pH. For instance, the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 9. Another cause could be the use of incompatible buffers. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester.
Q4: Can I use reducing agents in the presence of the azide group?
A4: Caution should be exercised when using reducing agents. The azide group is sensitive to certain reducing agents. For example, phosphines will reduce azides to amines via the Staudinger reaction. While some mild reducing agents like sodium cyanoborohydride may be tolerated, stronger reducing agents like LiAlH4 or catalytic hydrogenation will readily reduce the azide. If a disulfide bond in a peptide needs to be reduced in the presence of an azide, the choice of reducing agent is critical, and a thorough literature search for compatibility is recommended.
Troubleshooting Guides
Issue 1: Poor Yield in Amine Conjugation using Azido-PEG24-NHS Ester
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of NHS Ester | 1. Check pH of reaction buffer: Ensure the pH is within the optimal range of 7.2-8.5. 2. Prepare fresh reagent: Dissolve the Azido-PEG24-NHS ester immediately before use. Do not use pre-made stock solutions. 3. Control temperature: Perform the reaction at room temperature or 4°C. Lower temperatures can slow hydrolysis. | Increased conjugation efficiency and reduced formation of the hydrolyzed, unreactive acid. |
| Competing Amines in Buffer | 1. Use amine-free buffers: Switch to buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. 2. Purify target molecule: Ensure the target molecule solution is free of amine-containing contaminants. | The NHS ester will react specifically with the target amine, leading to a higher yield of the desired conjugate. |
| Insufficient Reagent | 1. Increase molar excess: For dilute protein solutions, a higher molar excess of the NHS ester may be required to achieve the desired level of labeling. | Optimization of the reagent ratio will lead to a higher degree of labeling. |
Issue 2: Unintended Reduction of the Azide Group
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Phosphines | 1. Avoid phosphine-based reagents: If not intending a Staudinger ligation, ensure no phosphine-containing reagents are present in the reaction mixture. | The azide group will remain intact for subsequent click chemistry reactions. |
| Use of Incompatible Reducing Agents | 1. Select a compatible reducing agent: If a reduction is necessary (e.g., for a disulfide bond), choose a mild reducing agent known to be compatible with azides. 2. Perform reactions sequentially: If possible, perform the azide-dependent reaction (e.g., click chemistry) before introducing a reducing agent. | The desired reduction will occur without affecting the azide functionality. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with Azido-PEG24-NHS Ester
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Buffer Preparation: Prepare a suitable amine-free buffer, such as 0.1 M phosphate (B84403) buffer with 0.15 M NaCl at pH 7.2-7.5.
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Protein Solution: Dissolve the protein to be labeled in the prepared buffer at a concentration of 1-10 mg/mL.
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Reagent Preparation: Immediately before use, dissolve Azido-PEG24-NHS ester in a water-miscible organic solvent like DMSO or DMF.
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Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG24-NHS ester to the protein solution. The optimal ratio may need to be determined empirically.
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Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.
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Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
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Purification: Remove excess, unreacted reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Reactant Preparation: Dissolve the azide-functionalized molecule (e.g., the product from Protocol 1) and the alkyne-containing molecule in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
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Catalyst Preparation: Prepare stock solutions of a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A copper-stabilizing ligand like TBTA or THPTA can also be included to improve reaction efficiency and reduce cell toxicity.
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Reaction: Add the copper salt, reducing agent, and ligand (if used) to the mixture of the azide and alkyne reactants. The final copper concentration is typically in the range of 50-100 µM for cell-based reactions and can be higher for in vitro reactions.
-
Incubation: Allow the reaction to proceed at room temperature for 1 to 4 hours. The reaction progress can be monitored by a suitable analytical method (e.g., LC-MS or fluorescence if one of the components is fluorescent).
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Purification: Purify the resulting triazole-linked conjugate using an appropriate chromatographic technique.
Visual Guides
Caption: Workflow for bioconjugation using this compound.
References
Technical Support Center: Purification of Azido-PEG24-Acid Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with Azido-PEG24-acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound labeled proteins in a question-and-answer format.
Issue 1: Low Recovery of Labeled Protein
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Question: I am experiencing low recovery of my this compound labeled protein after purification. What are the possible causes and solutions?
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Answer: Low recovery can stem from several factors related to the purification method and the properties of your labeled protein.
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Non-specific Binding: The PEGylated protein may be binding to the chromatography resin or membrane.
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Solution: For chromatography, try increasing the salt concentration in your wash buffers to disrupt ionic interactions or add a non-ionic detergent to reduce hydrophobic interactions. For membrane-based methods like dialysis, consider using a different membrane material with lower protein binding properties, such as regenerated cellulose.
-
-
Precipitation/Aggregation: The addition of the this compound linker can sometimes affect protein stability, leading to precipitation or aggregation. The presence of free azide (B81097) in solution has also been shown to potentially influence protein aggregation.[1][2]
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Solution: Ensure your purification buffers are optimized for the stability of your specific protein (pH, ionic strength). It may be necessary to add stabilizing agents such as glycerol (B35011) or arginine. Analyze your sample for aggregates using size-exclusion chromatography (SEC).
-
-
Inappropriate Purification Method: The chosen purification method may not be suitable for your protein's size and properties after labeling.
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Solution: Re-evaluate your purification strategy. If using ion-exchange chromatography (IEX), the shielding of surface charges by the PEG chain can weaken the interaction with the resin.[][4][5] Consider a different method like SEC, which separates based on the increased hydrodynamic radius of the PEGylated protein.
-
-
Issue 2: Presence of Unreacted (Free) this compound
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Question: How can I efficiently remove unreacted this compound from my labeled protein sample?
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Answer: The removal of the small molecular weight this compound linker from the much larger labeled protein is typically straightforward using size-based separation methods.
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Size-Exclusion Chromatography (SEC) / Desalting: This is a highly effective method for separating the large labeled protein from the small, unreacted linker.
-
Protocol: Use a desalting column with an appropriate molecular weight cutoff (MWCO), such as one with a 5-10 kDa exclusion limit, which will allow the small linker to be retained in the pores while the larger protein elutes in the void volume.
-
-
Dialysis / Ultrafiltration: These methods are also very effective for removing small molecules.
-
Protocol: Use a dialysis membrane with a low MWCO (e.g., 3-5 kDa) to allow the this compound to diffuse out while retaining your labeled protein. Perform several buffer changes to ensure complete removal. Ultrafiltration with a similar MWCO can also be used to concentrate the protein while removing the linker.
-
-
Issue 3: Poor Separation of Labeled vs. Unlabeled Protein
-
Question: I am having difficulty separating my this compound labeled protein from the unlabeled protein. What purification strategy should I use?
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Answer: Separating labeled from unlabeled protein can be challenging as the primary difference is the attached PEG-linker.
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Size-Exclusion Chromatography (SEC): Since PEGylation increases the hydrodynamic radius of the protein, SEC can be used to separate labeled from unlabeled species. However, the resolution may be insufficient if the PEG chain is relatively small compared to the protein.
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Ion-Exchange Chromatography (IEX): The this compound linker has a terminal carboxylic acid group, which will add a negative charge to your protein at neutral or alkaline pH. This change in the protein's isoelectric point (pI) can be exploited for separation using IEX.
-
Strategy: If your protein has a net positive charge at a specific pH, the labeled protein will have a less positive (or even net negative) charge, allowing for separation on a cation exchange column. Conversely, on an anion exchange column, the labeled protein will bind more strongly. The PEG chain can also shield native charges on the protein surface, altering its elution profile compared to the unlabeled protein.
-
-
Hydrophobic Interaction Chromatography (HIC): PEG is hydrophilic and can shield hydrophobic patches on the protein surface, leading to weaker binding to HIC resins compared to the unlabeled protein. This difference in hydrophobicity can be used for separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the first purification step I should consider after labeling my protein with this compound?
A1: A good first step is to remove the excess, unreacted this compound. This is typically achieved using size-based methods like a desalting column (a form of SEC) or dialysis/ultrafiltration with an appropriate MWCO. This simplifies the sample mixture for subsequent, higher-resolution purification steps aimed at separating labeled from unlabeled protein.
Q2: How does the carboxylic acid group on the this compound linker affect purification?
A2: The terminal carboxylic acid introduces a negative charge at pH values above its pKa (typically around 4-5). This will lower the overall isoelectric point (pI) of your protein. This property is particularly useful for separation using ion-exchange chromatography (IEX), as the labeled protein will have a different charge-to-mass ratio compared to the unlabeled protein.
Q3: Can I use affinity chromatography to purify my this compound labeled protein?
A3: If your protein has an existing affinity tag (e.g., His-tag, GST-tag), you can certainly use affinity chromatography as an initial capture step. However, this will not separate the labeled from the unlabeled protein. You will need to follow up with a polishing step like IEX or SEC to resolve the different forms.
Q4: How can I analyze the purity of my final labeled protein sample?
A4: A combination of analytical techniques is recommended:
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SDS-PAGE: To visualize the protein and check for a shift in molecular weight due to PEGylation. The PEGylated protein will often run at a higher apparent molecular weight than its actual size.
-
Size-Exclusion Chromatography (SEC): To assess the presence of aggregates and to separate different PEGylated species.
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Mass Spectrometry: To confirm the covalent attachment of the this compound linker and to determine the degree of labeling.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Desalting Column
-
Column Equilibration: Equilibrate a desalting column (e.g., G-25) with at least 5 column volumes of your desired buffer for the purified protein.
-
Sample Loading: Apply your reaction mixture to the column. The sample volume should not exceed 30% of the column's bed volume for optimal separation.
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Elution: Elute the protein with the equilibration buffer. The larger, labeled protein will pass through the column in the void volume and elute first. The smaller, unreacted linker will be retained in the pores of the resin and elute later.
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Fraction Collection: Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm. Pool the fractions containing your protein.
Protocol 2: Separation of Labeled and Unlabeled Protein using Ion-Exchange Chromatography (IEX)
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Column Selection: Choose a cation or anion exchange column based on the pI of your unlabeled protein and the desired pH of your mobile phase. Remember that the this compound linker will add a negative charge.
-
Buffer Preparation: Prepare a low-salt binding buffer (Buffer A) and a high-salt elution buffer (Buffer B, e.g., Buffer A + 1M NaCl). Ensure the pH of both buffers is appropriate to achieve differential binding of the labeled and unlabeled protein.
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Column Equilibration: Equilibrate the IEX column with Buffer A until the conductivity and pH are stable.
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Sample Loading: Load your desalted protein sample onto the column.
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Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
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Fraction Analysis: Collect fractions and analyze them by SDS-PAGE or another suitable method to identify the fractions containing the pure, labeled protein.
Data Summary
Table 1: Comparison of Purification Techniques for this compound Labeled Proteins
| Purification Technique | Principle of Separation | Key Advantage | Main Application |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic radius | Effective for removing unreacted linker and separating based on size. | Removal of free linker; separation of mono- vs. multi-PEGylated species. |
| Ion-Exchange Chromatography (IEX) | Net surface charge | Can separate labeled vs. unlabeled protein due to the charge of the carboxylic acid group. | High-resolution separation of labeled and unlabeled proteins. |
| Hydrophobic Interaction Chromatography (HIC) | Surface hydrophobicity | Orthogonal separation method to IEX and SEC. | Polishing step to remove impurities and potentially separate labeled species. |
| Dialysis / Ultrafiltration | Molecular weight cutoff | Simple and effective for buffer exchange and removing small molecules. | Removal of free linker and buffer exchange. |
Visualizations
Caption: General experimental workflow for the purification of this compound labeled proteins.
Caption: A logical decision tree for troubleshooting common purification issues.
References
dealing with aggregation of Azido-PEG24-acid conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azido-PEG24-acid conjugates. The following information is designed to help you overcome common challenges, particularly aggregation, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterobifunctional linker molecule. It contains two reactive groups: an azide (B81097) group (-N₃) and a carboxylic acid group (-COOH), connected by a 24-unit polyethylene (B3416737) glycol (PEG) spacer.[1]
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The azide group is commonly used in "click chemistry," a type of reaction that allows for the efficient and specific joining of molecules. It can react with molecules containing alkyne, BCN, or DBCO groups.[1]
-
The carboxylic acid group can be activated to react with primary amines (like those found on the surface of proteins) to form stable amide bonds.[1]
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The long, hydrophilic PEG spacer helps to increase the solubility of the conjugate in aqueous solutions.[1]
This combination of features makes this compound a versatile tool in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC synthesis.[2]
Q2: My this compound conjugate is forming a precipitate or appears cloudy. What is causing this aggregation?
Aggregation of this compound conjugates can be caused by several factors:
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Poor Solubility of the Conjugate: While the PEG chain enhances hydrophilicity, the molecule it is conjugated to (e.g., a hydrophobic peptide or a protein with exposed hydrophobic patches) can still drive aggregation.
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Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer can significantly impact the stability and solubility of your conjugate.
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High Concentration of Reagents: High concentrations of the this compound or the molecule it is being conjugated to can increase the likelihood of intermolecular interactions and aggregation.
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Inefficient Conjugation: Incomplete or inefficient conjugation can leave unreacted molecules that may be prone to aggregation.
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Temperature: Higher temperatures can sometimes accelerate aggregation processes.
Q3: How can I improve the solubility of my this compound conjugate?
Improving the solubility of your conjugate is a key step in preventing aggregation. Here are some strategies:
-
Use of Co-solvents: For initial solubilization of the this compound, organic solvents such as DMSO, DMF, DCM, THF, or acetonitrile (B52724) can be used. When preparing a stock solution, it is recommended to dissolve the reagent in a water-miscible organic solvent like DMSO or DMF.
-
Formulation with Excipients: The final aqueous solution can be formulated with excipients to improve solubility and stability. Common formulations include co-solvents like PEG300 and surfactants like Tween80.
-
pH Adjustment: The pH of the solution can affect the charge of your conjugate, which in turn influences its solubility. Experiment with a pH range where your molecule is most stable.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dissolving this compound
If you observe immediate precipitation when trying to dissolve the this compound powder, consider the following:
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | This compound, especially at high concentrations, may have limited solubility directly in aqueous buffers. |
| Incorrect Solvent | Attempting to dissolve in a non-polar solvent in which it is insoluble. |
| Solution Preparation | Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF first. Then, add this stock solution dropwise to your aqueous reaction buffer with gentle mixing. |
Issue 2: Aggregation During the Conjugation Reaction
If you observe cloudiness or precipitation during the conjugation reaction, use the following troubleshooting workflow:
Issue 3: Aggregation is Detected After Purification
If analytical methods like SEC-HPLC or DLS show a high percentage of aggregates in your purified sample, this suggests that aggregation occurred during the reaction or purification process.
| Potential Cause | Troubleshooting Step |
| Harsh Purification Conditions | The buffer or column used for purification may be causing the conjugate to aggregate. |
| Instability of the Final Conjugate | The final conjugate may be inherently unstable in the storage buffer. |
| Aggregation during Storage | The conjugate may be aggregating over time after purification. |
| Purification Optimization | Ensure the purification buffer is optimal for your conjugate's stability. Consider adding stabilizing excipients to the purification and storage buffers. |
| Storage Optimization | Store the purified conjugate at a lower concentration. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
Quantitative Data Summary
The solubility of PEG-acid derivatives is highly dependent on the formulation. Below is a summary of solubility data for a similar, shorter-chain Azido-PEG-acid to provide a general guideline.
| Compound | Formulation | Solubility | Reference |
| Azido-PEG3-acid | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (10.11 mM) | |
| Azido-PEG3-acid | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (10.11 mM) | |
| Azido-PEG3-acid | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (10.11 mM) |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing and Using this compound
This protocol provides a starting point for dissolving and using this compound in a conjugation reaction.
-
Equilibrate Reagent: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a dry, water-miscible organic solvent such as DMSO or DMF. For example, a 10 mg/mL stock solution.
-
Reaction Buffer: Prepare your reaction buffer. Ensure it is free of primary amines (e.g., Tris) if you are targeting the carboxylic acid group for conjugation. Suitable buffers include phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Add to Reaction: Add the this compound stock solution dropwise to your reaction mixture containing the molecule to be conjugated, with gentle stirring. The final concentration of the organic solvent should ideally be kept low (e.g., <10% v/v) to avoid denaturation of proteins.
Protocol 2: Detection and Quantification of Aggregates using SEC-HPLC
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a powerful technique to separate and quantify monomers, dimers, and larger aggregates.
-
Sample Preparation:
-
Take an aliquot of your conjugate solution.
-
If visible precipitates are present, centrifuge the sample (e.g., 14,000 x g for 10 minutes) to pellet insoluble aggregates.
-
Filter the supernatant through a 0.2 µm filter before injection to protect the column.
-
-
SEC-HPLC Analysis:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the prepared sample.
-
Monitor the elution profile using a UV detector at 280 nm (for proteins).
-
Identify and integrate the peaks corresponding to high molecular weight aggregates, the desired monomeric conjugate, and any unconjugated species.
-
Protocol 3: Detection of Aggregates using Dynamic Light Scattering (DLS)
DLS is a sensitive technique for detecting the presence of aggregates in a solution by measuring the size distribution of particles.
-
Sample Preparation:
-
The sample must be free of large particles that can interfere with the measurement. Filter the sample through a 0.2 µm syringe filter.
-
Ensure the cuvette is thoroughly cleaned to avoid artifacts.
-
-
DLS Measurement:
-
Place the filtered sample into a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
Perform the measurement according to the instrument's instructions.
-
-
Data Analysis:
-
The instrument's software will generate a size distribution plot.
-
A monodisperse sample (non-aggregated) will show a single, narrow peak corresponding to the monomeric conjugate.
-
The presence of aggregates will be indicated by the appearance of additional peaks at larger hydrodynamic radii.
-
References
Azido-PEG24-acid stability issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Azido-PEG24-acid in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
The main stability concerns for this compound involve its two primary functional groups: the azide (B81097) (-N₃) and the carboxylic acid (-COOH), as well as the polyethylene (B3416737) glycol (PEG) backbone. The azide group is susceptible to reduction and reaction with certain metals and acids. The PEG chain itself is generally stable, but the overall molecule's stability can be affected by pH, temperature, and the presence of other reactive species in the buffer.
Q2: How should I store this compound stock solutions?
For long-term stability, it is recommended to store this compound as a solid at -20°C or below, protected from moisture and light.[1] If a stock solution is necessary, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C.[1] For aqueous buffer solutions containing the linker, it is best to prepare them fresh for each experiment to minimize potential degradation.
Q3: Can I use buffers containing primary amines, such as Tris?
While the azide and PEG components are generally compatible with Tris, the carboxylic acid end of this compound can react with the primary amine of Tris buffer, especially in the presence of activating agents (like EDC/NHS). If you are not performing a conjugation reaction at the carboxylic acid terminus, Tris buffer is generally acceptable. However, for long-term storage or sensitive applications, non-nucleophilic buffers like PBS or HEPES are recommended.
Q4: Is the azide group stable in the presence of reducing agents?
No, the azide group can be reduced to an amine by common reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2] It is crucial to avoid the use of these reducing agents in buffers where the integrity of the azide group is required for subsequent reactions, such as click chemistry.
Q5: How does pH affect the stability of this compound?
The PEG linker itself is stable across a relatively wide pH range. However, strongly acidic conditions should be avoided as they can lead to the formation of hydrazoic acid (HN₃) from the azide group, which is highly toxic and explosive.[3][4] Strongly basic conditions (pH > 8.5) may accelerate the hydrolysis of any ester linkages formed when conjugating the carboxylic acid of the PEG to another molecule. For general use, a pH range of 6.0-8.0 is recommended.
Troubleshooting Guide
Problem 1: Low or no reactivity of the azide group in a click chemistry reaction (CuAAC or SPAAC).
-
Possible Cause 1: Degradation of the azide.
-
Troubleshooting Step: Ensure that no reducing agents (e.g., DTT, TCEP) were present in any of the buffers used. Azides are readily reduced to amines in the presence of such agents.
-
Solution: Prepare fresh solutions of this compound in an appropriate anhydrous solvent and use buffers that do not contain reducing agents.
-
-
Possible Cause 2: Incompatible buffer components.
-
Troubleshooting Step: Review the composition of your aqueous buffer. Avoid strongly acidic conditions which can protonate the azide, and ensure no incompatible metals are present, especially if not performing a copper-catalyzed reaction.
-
Solution: Use a recommended buffer such as phosphate-buffered saline (PBS) or HEPES within a pH range of 6.0-8.0.
-
Problem 2: Unexpected loss of compound or formation of byproducts during storage in an aqueous buffer.
-
Possible Cause 1: Hydrolysis of a conjugated ester bond.
-
Troubleshooting Step: If the carboxylic acid of this compound was conjugated to another molecule via an ester bond, this bond may be susceptible to hydrolysis, especially at pH values outside the optimal range or at elevated temperatures.
-
Solution: For conjugates with hydrolytically labile bonds, prepare the solution fresh before each experiment. If storage is necessary, store at -80°C in small aliquots and minimize freeze-thaw cycles. Consider using a more stable amide linkage if possible for your application.
-
-
Possible Cause 2: Reaction with metal contaminants.
-
Troubleshooting Step: Azides can react with heavy metals like copper, lead, or zinc to form explosive metal azides. This is a particular concern if there is any metal contamination in your buffer or storage vials.
-
Solution: Use high-purity water and reagents to prepare buffers. Store azide-containing solutions in metal-free containers.
-
Data Summary
The stability of this compound in aqueous buffers is influenced by several factors. The following table summarizes these factors and provides recommendations for maintaining the integrity of the molecule.
| Factor | Potential Issue | Recommendation |
| pH | Formation of explosive hydrazoic acid at low pH. | Maintain buffer pH between 6.0 and 8.0. |
| Temperature | Accelerated degradation of the molecule and any conjugated esters. | Store stock solutions at -20°C or -80°C. Perform reactions at the lowest feasible temperature. |
| Reducing Agents (e.g., DTT, TCEP) | Reduction of the azide group to an amine. | Avoid the use of reducing agents in buffers. |
| Heavy Metals (e.g., Cu, Pb, Zn) | Formation of explosive heavy metal azides. | Use metal-free containers and high-purity reagents. |
| Light | Potential for gradual degradation. | Store in a dark container or protect from light. |
| Nucleophilic Buffers (e.g., Tris) | Potential for reaction with the carboxylic acid group. | Use non-nucleophilic buffers like PBS or HEPES, especially for long-term storage. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability of this compound Conjugates
This protocol provides a framework for evaluating the stability of a compound conjugated with this compound in a specific aqueous buffer.
-
Preparation of the Conjugate Solution:
-
Dissolve the this compound conjugate in the aqueous buffer of interest to a known concentration (e.g., 1 mg/mL).
-
Divide the solution into several aliquots in separate, tightly sealed vials.
-
-
Time-Point Incubation:
-
Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C).
-
Designate specific time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, take one aliquot and analyze the integrity of the conjugate.
-
A suitable analytical method is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
HPLC: Use a suitable column (e.g., C18) and a gradient elution method to separate the intact conjugate from potential degradation products.
-
MS: Monitor the mass-to-charge ratio (m/z) of the intact conjugate and search for the appearance of new peaks corresponding to expected degradation products (e.g., hydrolyzed ester, reduced azide).
-
-
-
Data Analysis:
-
Quantify the peak area of the intact conjugate at each time point.
-
Plot the percentage of the remaining intact conjugate against time to determine the degradation rate and half-life in the tested buffer.
-
Visualizations
References
Technical Support Center: Purification of PEGylated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Azido-PEG24-acid from a reaction mixture.
Troubleshooting Guide
Issue: Incomplete removal of unreacted this compound after purification.
| Potential Cause | Recommended Solution |
| Inappropriate purification method selected. | The choice of purification method is critical and depends on the properties of the desired product. For large molecules like proteins or antibodies, Size Exclusion Chromatography (SEC) or dialysis are generally effective. For smaller molecules, precipitation or more specialized chromatography may be necessary. |
| Suboptimal parameters for Size Exclusion Chromatography (SEC). | Ensure the column resin has an appropriate fractionation range to resolve the product from the smaller this compound. Optimize the mobile phase and flow rate. A slower flow rate can improve resolution.[][2] |
| Inefficient precipitation. | The choice of anti-solvent is crucial. Non-polar solvents like diethyl ether or hexane (B92381) are often used to precipitate PEG derivatives from polar solvents.[3][4] The temperature can also affect precipitation efficiency; cooling the mixture may improve yield. |
| Incorrect dialysis membrane molecular weight cut-off (MWCO). | Select a dialysis membrane with an MWCO that is significantly smaller than the product but large enough to allow the unreacted this compound (MW ≈ 1100 Da) to pass through. A 3-5 kDa MWCO membrane is a good starting point for macromolecular products. |
| Carryover of impurities during precipitation. | Ensure the precipitate is thoroughly washed with the anti-solvent to remove any trapped unreacted PEG. Multiple washing steps may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to remove unreacted this compound?
The first step is to consider the physicochemical properties of your target molecule that has been PEGylated. The significant difference in size and potential difference in charge between your product and the unreacted this compound will guide the selection of the most effective purification strategy.[]
Q2: Which purification method is most commonly used for removing unreacted PEG reagents?
Size Exclusion Chromatography (SEC) is one of the most widely used and effective methods for separating PEGylated products from unreacted PEG reagents due to the significant size difference.
Q3: Can I use precipitation to remove unreacted this compound?
Yes, precipitation can be a simple and cost-effective method. This typically involves adding a non-polar solvent (an "anti-solvent") to a solution of the reaction mixture in a polar solvent to cause the PEG derivative to precipitate. This is generally more effective for precipitating a PEGylated macromolecule away from the soluble unreacted PEG-acid.
Q4: What are the key considerations for using Ion-Exchange Chromatography (IEC) for this separation?
IEC separates molecules based on charge. This compound possesses a terminal carboxylic acid, which will be negatively charged at a pH above its pKa. If your product has a different net charge, IEC can be a powerful separation tool. The PEG chain can shield charges on the surface of a protein, altering its interaction with the IEC resin, which can be exploited for separation.
Q5: Is dialysis an effective method for removing this compound?
Dialysis can be effective for removing small molecules like unreacted this compound from much larger macromolecules, such as proteins or antibodies. The key is to use a dialysis membrane with an appropriate molecular weight cut-off (MWCO) that retains your product while allowing the smaller PEG reagent to diffuse out.
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol outlines a general procedure for separating a PEGylated protein from unreacted this compound.
Materials:
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system
-
Mobile phase (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Reaction mixture containing the PEGylated product and unreacted this compound
-
UV detector
Methodology:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a predetermined flow rate (e.g., 0.5 mL/min).
-
Centrifuge the reaction mixture to remove any precipitated material.
-
Inject the clarified reaction mixture onto the column.
-
Elute the sample with the mobile phase and monitor the column effluent using a UV detector at 280 nm (for proteins) and/or 220 nm.
-
Collect fractions corresponding to the different peaks. The PEGylated product, being larger, is expected to elute first, followed by the unreacted this compound.
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Analyze the collected fractions using an appropriate method (e.g., SDS-PAGE, mass spectrometry) to confirm the separation.
Protocol 2: Removal of Unreacted this compound by Precipitation
This protocol describes a general method for precipitating a PEGylated product to separate it from unreacted this compound.
Materials:
-
Reaction mixture
-
Polar solvent (e.g., water, methanol)
-
Non-polar anti-solvent (e.g., cold diethyl ether, hexane)
-
Centrifuge
-
Ice bath
Methodology:
-
Ensure the reaction mixture is dissolved in a minimal amount of a suitable polar solvent.
-
Cool the solution in an ice bath.
-
Slowly add the cold non-polar anti-solvent to the reaction mixture while stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Continue adding the anti-solvent until precipitation appears complete.
-
Incubate the mixture on ice for 30 minutes to maximize precipitation.
-
Centrifuge the mixture at a sufficient speed and duration to pellet the precipitate.
-
Carefully decant the supernatant, which contains the unreacted this compound.
-
Wash the pellet by resuspending it in a small volume of the cold anti-solvent and repeat the centrifugation step. Repeat this wash step 2-3 times.
-
Dry the final precipitate under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for removing unreacted this compound using SEC.
Caption: Workflow for product purification via precipitation.
References
Technical Support Center: Azido-PEG24-Acid Conjugation
Welcome to the technical support center for Azido-PEG24-acid conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the impact of pH on your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the conjugation of this compound to amine-containing molecules using carbodiimide (B86325) chemistry (e.g., EDC and NHS).
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Suboptimal pH for Carboxylic Acid Activation: The activation of the carboxylic acid group of this compound with EDC and NHS is inefficient at neutral or high pH. | Perform the activation step in a buffer with a pH range of 4.5-6.0.[1][2][3] MES buffer is a suitable choice for this step.[3] |
| Suboptimal pH for Amine Coupling: The reaction between the NHS-activated PEG and the primary amine is slow at acidic pH. | After the initial activation, increase the pH of the reaction mixture to a range of 7.2-8.5 for the amine coupling step.[1] PBS is a commonly used buffer for this stage. | |
| Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis, especially at high pH, which renders it inactive. The half-life of NHS esters decreases significantly as the pH increases. For instance, the half-life can be several hours at pH 7 but only minutes at pH 8.6. | Perform the amine coupling step promptly after the activation of the this compound. Avoid excessively high pH (above 9.0) during the conjugation step. | |
| Use of Inappropriate Buffers: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target molecule for the NHS-activated PEG, leading to low yields of the desired conjugate. | Use non-amine containing buffers such as MES for the activation step and PBS, HEPES, or borate (B1201080) buffers for the conjugation step. | |
| Inactive Reagents: EDC is moisture-sensitive and can lose activity if not stored properly. | Use freshly opened or properly stored EDC for your reactions. Store both EDC and NHS desiccated at -20°C. | |
| Precipitation Observed During Reaction | Poor Solubility of Reagents: this compound or the target molecule may have limited solubility in the reaction buffer. | This compound can be pre-dissolved in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with the stability of your target molecule. |
| Side Reactions or Lack of Specificity | Crosslinking of Proteins: If the target molecule is a protein with multiple accessible amine groups, EDC/NHS chemistry can lead to intermolecular crosslinking. | Optimize the molar ratio of the PEG reagent to the protein to minimize crosslinking. A lower PEG-to-protein ratio may be beneficial. |
| Modification of Non-Targeted Residues: While the primary target is primary amines, some side reactions with other nucleophilic residues can occur, though this is less common under controlled pH. | Strict adherence to the optimal pH ranges for activation and conjugation will maximize the specificity for primary amines. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for activating this compound with EDC and NHS?
A1: The optimal pH for the activation of the carboxylic acid group on this compound with EDC and NHS is in the slightly acidic range of 4.5 to 6.0. This pH range promotes the formation of the amine-reactive O-acylisourea intermediate which then reacts with NHS to form the more stable NHS ester.
Q2: What is the best pH for conjugating the NHS-activated Azido-PEG24 to my amine-containing molecule?
A2: The reaction between the NHS-activated PEG and a primary amine is most efficient at a pH between 7.2 and 8.5. At this pH, the primary amines are sufficiently deprotonated and nucleophilic to react with the NHS ester, forming a stable amide bond.
Q3: Why is a two-step pH process recommended for this conjugation?
A3: A two-step pH process is recommended to optimize the efficiency of both the activation and conjugation steps while minimizing side reactions. The acidic pH of the first step is ideal for activating the carboxylic acid with EDC/NHS, while the slightly basic pH of the second step is optimal for the reaction with the amine. This separation of steps also helps to minimize the hydrolysis of the NHS ester, which is more rapid at higher pH values.
Q4: Can I perform the entire conjugation as a one-pot reaction at a single pH?
A4: While a one-pot reaction at a pH of around 6.0-7.0 is possible, it is often a compromise. At this pH, the carboxylic acid activation may be less efficient than at a lower pH, and the amine coupling will be slower than at a higher pH. For achieving the best results and highest yields, a two-step reaction with a pH shift is generally recommended.
Q5: How does the azide (B81097) group on this compound affect the conjugation reaction?
A5: The azide group is generally stable and does not interfere with the EDC/NHS chemistry used to conjugate the carboxylic acid end of the molecule. The azide functionality is preserved for subsequent "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Q6: What is the recommended buffer for the click chemistry step (CuAAC) involving the azide group?
A6: For CuAAC reactions involving biomolecules, a pH range of 7 to 9 is commonly used to balance reaction efficiency with the stability of the biological components. A neutral pH of around 7.0 to 7.5 is often a good starting point.
Quantitative Data Summary
The following table summarizes the key pH-related parameters for successful this compound conjugation.
| Reaction Step | Parameter | Recommended pH Range | Commonly Used Buffers | Key Considerations |
| Activation | Carboxylic Acid Activation with EDC/NHS | 4.5 - 6.0 | MES | Maximizes the formation of the NHS ester. |
| Conjugation | NHS Ester Reaction with Primary Amine | 7.2 - 8.5 | PBS, HEPES, Borate | Balances efficient amine coupling with minimizing NHS ester hydrolysis. |
| NHS Ester Stability | Hydrolysis Half-life | Highly pH-dependent | - | Half-life is ~4-5 hours at pH 7, ~1 hour at pH 8, and ~10 minutes at pH 8.6. |
| Click Chemistry (CuAAC) | Azide-Alkyne Cycloaddition | 7.0 - 9.0 (for biomolecules) | PBS, HEPES | Ensures stability of sensitive biological molecules during the reaction. |
Experimental Protocols & Workflows
Protocol: Two-Step pH Conjugation of this compound to an Amine-Containing Protein
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare your amine-containing protein in an amine-free buffer, such as MES buffer at pH 6.0.
-
Prepare a reaction buffer with a higher pH, such as PBS at pH 7.4.
-
-
Activation of this compound (Step 1):
-
To your protein solution in MES buffer, add the desired molar excess of the this compound stock solution.
-
Add EDC and NHS to the reaction mixture. A common molar ratio is a 2-5 fold molar excess of EDC and NHS over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation to Protein (Step 2):
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Increase the pH of the reaction mixture to 7.2-7.5 by adding a calculated amount of the higher pH PBS buffer or by performing a rapid buffer exchange using a desalting column.
-
Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to consume any unreacted NHS-activated PEG.
-
Purify the resulting conjugate using an appropriate method for your protein, such as dialysis, size exclusion chromatography, or affinity chromatography, to remove excess PEG reagent and byproducts.
-
Visualizations
Caption: Workflow for the two-step pH conjugation of this compound.
Caption: Decision tree for troubleshooting low yield in conjugation reactions.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Azido-PEG24-acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and targeted drug delivery systems. Azido-PEG24-acid is a widely utilized linker due to its versatile azide (B81097) and carboxylic acid functionalities, enabling "click" chemistry and amide bond formation, respectively. This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound and its common alternatives: Amine-PEG24-acid, Thiol-PEG24-acid, and Alkyne-PEG24-acid.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on the specific information required, such as structural confirmation, purity assessment, or quantification. The following table summarizes the performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy in the analysis of these PEG linkers.
| Analytical Technique | This compound | Amine-PEG24-acid | Thiol-PEG24-acid | Alkyne-PEG24-acid |
| ¹H NMR | Protons adjacent to azide (-CH₂-N₃): ~3.3-3.4 ppm | Protons adjacent to amine (-CH₂-NH₂): ~2.8-3.0 ppm | Protons adjacent to thiol (-CH₂-SH): ~2.6-2.8 ppm | Terminal alkyne proton (-C≡CH): ~2.4-2.8 ppm |
| PEG backbone: ~3.6 ppm | PEG backbone: ~3.6 ppm | PEG backbone: ~3.6 ppm | PEG backbone: ~3.6 ppm | |
| Mass Spec. | Expected [M+Na]⁺: ~1218.4 Da | Expected [M+H]⁺: ~1146.4 Da | Expected [M+Na]⁺: ~1183.4 Da | Expected [M+Na]⁺: ~1179.4 Da |
| HPLC (RP) | Later eluting than Amine-PEG24-acid | Earlier eluting than this compound | Elution between Amine and Azido analogs | Similar elution to Thiol analog |
| FTIR | Azide (N₃) stretch: ~2100 cm⁻¹ (strong, sharp) | N-H bend: ~1600 cm⁻¹ (medium) | S-H stretch: ~2550 cm⁻¹ (weak) | C≡C-H stretch: ~3300 cm⁻¹ (sharp) |
| C=O stretch: ~1730-1760 cm⁻¹ | C=O stretch: ~1730-1760 cm⁻¹ | C=O stretch: ~1730-1760 cm⁻¹ | C=O stretch: ~1730-1760 cm⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of PEG linkers.
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for good signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis: Integrate the signals corresponding to the protons adjacent to the functional groups and compare them to the integration of the PEG backbone protons to confirm the structure and assess purity.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and identifying impurities.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the PEG linker in a suitable solvent (e.g., acetonitrile (B52724) or methanol). Dilute to a final concentration of 10-100 µg/mL in the mobile phase.
-
Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Time-of-Flight (TOF) mass spectrometer.
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is typically used, often detecting the sodiated adduct ([M+Na]⁺) for PEG compounds.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
-
MALDI-TOF MS Parameters:
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB).
-
Cationizing Agent: Sodium trifluoroacetate (B77799) (NaTFA) can be added to promote the formation of sodiated adducts for better signal intensity.[1]
-
-
Data Analysis: Analyze the resulting spectrum to confirm the presence of the expected molecular ion peak and the characteristic repeating unit mass of 44 Da for the PEG chain.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of PEG linkers and separating them from starting materials and byproducts.
-
Instrumentation: An HPLC system equipped with a UV detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) is recommended as PEGs lack a strong UV chromophore.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV: 210-220 nm (for end groups or if derivatized).
-
ELSD/CAD: Provides a more universal response for PEG compounds.
-
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main component.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique for confirming the presence of key functional groups.
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: An FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands for the azide, carboxylic acid, amine, thiol, or alkyne functional groups.[2][3]
Visualizing the Characterization Workflow
A systematic workflow ensures a thorough characterization of the bifunctional PEG linker. The following diagram illustrates a typical analytical workflow.
References
A Comparative Guide to Mass Spectrometry Analysis of Azido-PEG24-acid Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
The chemical labeling of peptides is a critical technique in modern proteomics, facilitating applications from quantitative analysis to the study of post-translational modifications. The use of Polyethylene Glycol (PEG) linkers, such as Azido-PEG24-acid, has become a prominent strategy to enhance the analytical properties of labeled peptides. This guide provides an objective comparison of this compound with alternative labeling strategies, supported by experimental data and detailed protocols for mass spectrometry-based analysis.
Introduction to this compound Labeling
This compound is a heterobifunctional linker designed for a two-step peptide modification process. It consists of three key components:
-
A carboxylic acid (-acid) group, which is activated to react with primary amines on a peptide, such as the N-terminus or the side chain of a lysine (B10760008) residue, forming a stable amide bond.
-
A long-chain PEG24 linker , which enhances the solubility of the labeled peptide, a crucial factor for downstream analysis.[1] This PEG chain also adds a distinct mass to the peptide, which can aid in the identification of labeled species during mass spectrometry.[2]
-
A terminal azide (B81097) (-N3) group, which serves as a bioorthogonal handle. This group does not react with endogenous functional groups found in biological samples but can be specifically targeted in a secondary reaction, most commonly via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) "click chemistry".[3][4]
This dual-functionality allows for the stable conjugation of the PEG linker to a peptide, followed by the highly specific attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorescent dye) to the azide group for detection and analysis.
Comparison of Labeling Reagents
The selection of a labeling reagent is dependent on the specific experimental goals. This compound offers a balance of properties, but alternatives may be more suitable for certain applications.
| Feature | This compound | Azido-PEG-NHS Ester | Biotin-NHS | Isobaric Tags (e.g., TMT, iTRAQ) |
| Reaction Chemistry | Two-step: Amide coupling (requires activation) followed by click chemistry. | One-step: Direct reaction with primary amines. | One-step: Direct reaction with primary amines. | One-step: Direct reaction with primary amines and N-terminus. |
| Reaction Specificity | High for the secondary click chemistry step.[3] Amide coupling targets all primary amines. | Targets all primary amines. | Targets all primary amines. | Targets all primary amines and N-terminus. |
| Solubility Enhancement | Excellent, due to the long PEG24 chain. | Varies with PEG length. | Moderate. | Generally good. |
| Enrichment Potential | High, via click chemistry attachment of an affinity tag (e.g., alkyne-biotin). | High, similar to Azido-PEG-acid. | Direct enrichment on avidin/streptavidin supports. | Not applicable for enrichment. |
| MS Fragmentation | PEG chain can influence fragmentation; may produce characteristic reporter ions. | Similar to Azido-PEG-acid. | Biotin tag is stable. | Reporter ions are cleaved in MS/MS for quantification. |
| Primary Application | Peptide enrichment, identification, and pull-down studies. | Simplified workflow for peptide labeling and enrichment. | Protein/peptide enrichment and identification. | Multiplexed quantitative proteomics. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are generalized protocols for the use of this compound.
Protocol 1: Two-Step Labeling of Peptides with this compound and Alkyne-Biotin
1. Peptide Preparation:
-
Start with a purified peptide solution at a concentration of 1 mg/mL in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5).
2. Amide Coupling (Acid Activation and Labeling):
-
Prepare a fresh solution of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in reaction buffer.
-
Add a 10-fold molar excess of EDC/NHS to the this compound linker and incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the activated linker solution to the peptide solution at a 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 50 mM.
3. Click Chemistry (CuAAC) for Biotinylation:
-
To the Azido-PEG24-labeled peptide solution, add the following reagents in order:
-
Alkyne-biotin (10-fold molar excess).
-
Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.
-
A copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to a final concentration of 1 mM.
-
A freshly prepared reducing agent, such as sodium ascorbate, to a final concentration of 5 mM.
-
-
Incubate for 1 hour at room temperature.
4. Sample Cleanup:
-
Desalt and purify the labeled peptides using a C18 solid-phase extraction method (e.g., ZipTip).
-
Elute the peptides in a solution of 50% acetonitrile (B52724) and 0.1% formic acid.
-
Dry the sample in a vacuum centrifuge.
5. Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) using a data-dependent acquisition (DDA) method.
-
MS1 Level Validation: Look for the mass shift corresponding to the addition of the this compound and alkyne-biotin tag.
-
MS2 Level Validation: Analyze tandem mass spectra to confirm the peptide sequence and identify fragment ions containing the mass modification.
Visualizing the Workflow
Diagrams created with Graphviz provide a clear visual representation of the experimental processes and logical comparisons.
Caption: Workflow for two-step peptide labeling using this compound.
Caption: Comparison of PEG-based enrichment vs. isobaric tagging strategies.
Mass Spectrometry Considerations for PEGylated Peptides
The presence of a long PEG chain, such as PEG24, has several implications for mass spectrometry analysis:
-
Increased Complexity: The polydispersity of PEG reagents can complicate mass spectra, as each peptide may be modified with PEG chains of slightly different lengths, leading to a distribution of masses.
-
Improved Ionization: The hydrophilic nature of PEG can improve the ionization efficiency of certain peptides, potentially increasing signal intensity in the mass spectrometer.
-
Fragmentation: In-source collision-induced dissociation (CID) can cause PEG-related materials to dissociate in the ionization source, generating a series of PEG-specific ions that can be used for selective detection. This can be leveraged for targeted analysis of PEGylated species.
-
Data Analysis: Standard proteomics software may need to be configured with variable modifications to account for the mass heterogeneity of the PEG linker.
Conclusion
This compound is a versatile and powerful tool for the targeted analysis of peptides by mass spectrometry. Its primary advantages lie in the enhanced solubility it imparts to labeled peptides and the ability to perform highly specific enrichment through bioorthogonal click chemistry. While the two-step labeling process is more complex than direct NHS-ester reactions, it offers greater flexibility for introducing various reporter tags.
The choice between this compound and other reagents depends on the experimental objective. For applications requiring the enrichment of low-abundance peptides from complex mixtures, the benefits of PEGylation and click chemistry are significant. For high-throughput quantitative proteomics where multiplexing is key, isobaric tags remain the standard. By understanding the comparative strengths and weaknesses of each approach, researchers can select the optimal strategy for their specific analytical needs.
References
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis Featuring Azido-PEG24-acid
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical determinant of a PROTAC's success lies in the chemical linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of how PEG linker length, with a focus on the long-chain Azido-PEG24-acid, influences PROTAC efficacy, supported by a synthesis of experimental data from various studies.
The Linker's Decisive Role in PROTAC Function
The linker in a PROTAC is not a mere spacer but a crucial element that dictates the geometry and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The formation of a productive ternary complex is an absolute prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] An optimal linker length is essential as it governs the spatial arrangement and proximity of the target protein and the E3 ligase. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]
Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths
Systematic studies have demonstrated that modifying the length of the PEG linker can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC. The optimal linker length is not a universal parameter and is highly dependent on the specific target protein and the recruited E3 ligase. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on the degradation of well-characterized targets such as BRD4 and Estrogen Receptor α (ERα).
Disclaimer: The data presented below is compiled from multiple research articles. Experimental conditions may vary between studies, and therefore, direct comparisons across different targets and studies should be made with caution. The number of atoms in the linker is often used as a proxy for its length.
Case Study 1: BRD4 Degradation
Bromodomain-containing protein 4 (BRD4) is a well-studied target in oncology. The following table showcases the effect of linker length on the efficacy of BRD4-targeting PROTACs.
| PROTAC Linker (PEG Units/Atoms) | E3 Ligase | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference |
| 0 PEG units | CRBN | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective for this system. | [2] |
| 1-2 PEG units | CRBN | H661 | > 5 | ~50-60 | Intermediate linker lengths can hinder optimal ternary complex formation. | [2] |
| 4-5 PEG units | CRBN | H661 | < 0.5 | > 90 | Potency can be recovered with longer linkers. | [2] |
| 10-12 atoms (PEG/hydrocarbon) | CRBN | MDA-MB-231 | 0.06 - 0.062 | > 90 | Efficient degradation observed with linkers in this range. | |
| 13-15 atoms (piperazine-containing) | CRBN | MDA-MB-231 | 0.06 | > 90 | Rigid piperazine-containing linkers are effective in this length range. |
Case Study 2: Estrogen Receptor α (ERα) Degradation
The degradation of ERα is a key strategy in the treatment of certain breast cancers. The table below illustrates the impact of linker length on the efficacy of ERα-targeting PROTACs.
| PROTAC Linker (Atoms) | E3 Ligase | Cell Line | Degradation Efficacy | Key Observations | Reference |
| 12 atoms (PEG) | VHL | MCF7 | Effective | Demonstrates the viability of a shorter PEG linker. | |
| 16 atoms (PEG) | VHL | MCF7 | More Potent | A modest increase in linker length leads to significantly improved degradation. |
The Case for Long-Chain Linkers like this compound
While comprehensive, systematic studies on very long PEG linkers like PEG24 are not abundant in the public domain, the available data suggests that for certain target-E3 ligase pairs, longer linkers are not only tolerated but can be beneficial. For instance, in the case of TANK-binding kinase 1 (TBK1), PROTACs with linkers shorter than 12 atoms were inactive, whereas those with linkers between 12 and 29 atoms showed submicromolar degradation potency, with a 21-atom linker being optimal (DC50 = 3 nM, Dmax = 96%).
A long linker such as that provided by this compound could offer several potential advantages:
-
Increased Flexibility: A longer PEG chain provides greater conformational freedom, which may be necessary to achieve a productive ternary complex for challenging targets or E3 ligases.
-
Spanning Greater Distances: For target proteins with deep binding pockets or E3 ligases where the ligand binding site is distant from the ubiquitination machinery, a long linker may be essential to bridge the gap effectively.
-
Enhanced Solubility: The hydrophilic nature of the long PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the binding ligands.
However, it is also important to consider potential drawbacks of excessively long linkers, such as an increased entropic penalty upon binding, which could decrease potency, and a higher molecular weight that might negatively impact cell permeability. Therefore, the optimal linker length must be determined empirically for each specific PROTAC system.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments commonly used in the field.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MCF7) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay (e.g., MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Plating:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).
-
-
Reagent Incubation:
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
References
A Comparative Guide to CuAAC and SPAAC for Azido-PEG24-acid Ligations
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of ligation chemistry is a critical determinant of success. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are two of the most powerful and widely adopted "click chemistry" reactions for forming stable triazole linkages. This guide provides an objective comparison of CuAAC and SPAAC for the ligation of Azido-PEG24-acid, a common hydrophilic linker used to improve the pharmacokinetic properties of bioconjugates. The comparison is supported by a summary of experimental data and detailed methodologies to assist in selecting the optimal reaction for specific applications.
Executive Summary
Both CuAAC and SPAAC are highly effective for ligating this compound, but they present a trade-off between reaction speed and biocompatibility. CuAAC is characterized by its rapid kinetics and high yields, driven by a copper(I) catalyst. However, the potential for cytotoxicity from the copper catalyst can be a significant drawback in sensitive biological systems. In contrast, SPAAC is a catalyst-free reaction, making it exceptionally biocompatible and ideal for in vivo and live-cell applications. The reaction is driven by the release of ring strain in a cyclooctyne (B158145), though this generally results in slower reaction rates compared to CuAAC. The choice between the two methods will ultimately be dictated by the specific requirements of the experimental system.
Performance Comparison: CuAAC vs. SPAAC
The following table summarizes the key performance characteristics of CuAAC and SPAAC for the ligation of this compound. The data is compiled from studies on PEGylated azides and related molecules to provide a comparative overview.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097). | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (e.g., DBCO, BCN) and an azide. |
| Reaction Rate | Very fast; second-order rate constants are typically in the range of 1 to 100 M⁻¹s⁻¹. The rate is significantly influenced by the choice of copper source, reducing agent, and accelerating ligand. | Slower than CuAAC; second-order rate constants typically range from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne used. The presence of a PEG linker has been shown to increase the SPAAC reaction rate.[1] |
| Biocompatibility | Limited for in vivo applications due to the cytotoxicity of the copper catalyst. The use of chelating ligands can mitigate, but not eliminate, this toxicity. | Excellent biocompatibility due to the absence of a catalyst, making it ideal for in vivo and live-cell applications.[2] |
| Typical Yield | High to quantitative yields are often achieved, frequently exceeding 90%.[3][4] | High to quantitative yields can be achieved, though may require longer reaction times or an excess of one reactant.[5] |
| Side Reactions | The most common side reaction is the Glaser coupling of the terminal alkyne. The copper catalyst can also generate reactive oxygen species (ROS), which can damage sensitive biomolecules. | Strained alkynes can potentially react with thiols in biological systems, though this is generally less of a concern than the side reactions in CuAAC. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Not regioselective, forming a mixture of 1,4- and 1,5-disubstituted triazole isomers. |
| Reagent Accessibility | Terminal alkynes are generally inexpensive and readily available. | Strained cyclooctynes are more expensive and synthetically complex than terminal alkynes. |
Reaction Mechanisms and Workflows
The fundamental difference between CuAAC and SPAAC lies in their reaction mechanisms, which in turn dictates their experimental workflows.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective ligation that relies on a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide. The reaction proceeds through a series of intermediates involving the coordination of the copper to the alkyne.
The general experimental workflow for a CuAAC reaction involves the preparation of the reactants, the in situ reduction of a copper(II) salt to the active copper(I) catalyst, and the subsequent ligation reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a bioorthogonal reaction that does not require a catalyst. The reaction is driven by the high ring strain of a cyclooctyne, which undergoes a [3+2] cycloaddition with an azide to form a stable triazole.
The experimental workflow for SPAAC is simpler than that of CuAAC due to the absence of a catalyst.
Detailed Experimental Protocols
The following protocols provide a starting point for performing CuAAC and SPAAC reactions with this compound. Optimization may be required for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., deionized water, DMSO, or a mixture)
-
Nitrogen or argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in the same solvent.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound stock solution (1.0 equivalent) and the alkyne-functionalized molecule stock solution (1.0-1.2 equivalents).
-
Add the THPTA stock solution (0.1-0.5 equivalents).
-
Add solvent to achieve the desired final concentration (typically 1-10 mM).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the CuSO₄ stock solution (0.05-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.5-1.0 equivalent).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Workup and Purification:
-
Quench the reaction by exposing it to air or by adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA).
-
If the product is soluble in an organic solvent, extract the product. Wash the organic layer with an aqueous solution of EDTA to remove the copper catalyst.
-
For water-soluble products, the copper catalyst can be removed by dialysis against an EDTA solution.
-
Purify the crude product by column chromatography or preparative high-performance liquid chromatography (HPLC).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
Materials:
-
This compound
-
Strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN)
-
Biocompatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Organic co-solvent if needed (e.g., DMSO)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen buffer or a mixture of buffer and a minimal amount of an organic co-solvent.
-
Prepare a 10 mM stock solution of the strained cyclooctyne-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound stock solution (1.0 equivalent) and the strained cyclooctyne-functionalized molecule stock solution (1.0-1.5 equivalents).
-
Ensure the final concentration of any organic co-solvent is low (typically <10%) to maintain the integrity of biomolecules if present.
-
-
Reaction and Monitoring:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Monitor the reaction progress by LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the cyclooctyne.
-
-
Purification:
-
Purify the product to remove unreacted starting materials. For larger bioconjugates, size-exclusion chromatography or dialysis are effective methods. For smaller molecules, preparative HPLC can be used.
-
Conclusion
The choice between CuAAC and SPAAC for the ligation of this compound is a strategic decision that balances the need for rapid, high-yielding reactions with the imperative of biocompatibility. CuAAC is a powerful tool for in vitro conjugations where the presence of a copper catalyst is not a concern, offering speed and efficiency. For applications involving live cells or in vivo systems, the catalyst-free nature of SPAAC makes it the superior choice, ensuring that the biological system remains unperturbed. By carefully considering the experimental context and the performance characteristics outlined in this guide, researchers can select the optimal click chemistry approach to achieve their synthetic and biological goals.
References
- 1. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
Assessing the In Vivo Stability of Azido-PEG24-Acid Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of linkers is a critical determinant of the efficacy and safety of bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and circulation half-life of therapeutic molecules.[1] The Azido-PEG24-acid linker, a popular choice in bioconjugation, offers a versatile platform for attaching molecules via "click" chemistry.[2][3] This guide provides an objective comparison of the in vivo performance of this compound and other linker technologies, supported by experimental data, to inform the selection of the most appropriate linker for specific research and drug development applications.
Comparative In Vivo Stability of Linkers
The choice of linker profoundly impacts the pharmacokinetic profile of a bioconjugate. The following table summarizes quantitative data on the in vivo stability of various linker types.
| Linker Type | Specific Linker Example | Conjugate Example | Animal Model | Key Stability Finding | Reference(s) |
| PEG Linker | Short PEG8 | Trastuzumab | Mouse | Faster blood clearance compared to the non-PEGylated counterpart. | [1] |
| PEG Linker | 4 kDa PEG | Affibody-Drug Conjugate | Mouse | 2.5-fold increase in half-life compared to no PEG. | [1] |
| PEG Linker | 10 kDa PEG | Affibody-Drug Conjugate | Mouse | 11.2-fold increase in half-life compared to no PEG. | |
| PEG Linker | 30 kDa PEG | DNA Polyplex | Mouse | Maximally blocked liver uptake and resulted in a long circulatory half-life. | |
| Non-Cleavable | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) of 10.4 days. | |
| Enzyme-Cleavable | EVCit (Glutamic acid–valine–citrulline) | anti-HER2-MMAF | Mouse | Showed almost no linker cleavage after 14-day incubation in mouse plasma. | |
| Enzyme-Cleavable | VCit (Valine-citrulline) | anti-HER2-MMAF | Mouse | Lost >95% of the conjugated payload after 14-day incubation in mouse plasma. | |
| Enzyme-Cleavable | SVCit (Serine-valine-citrulline) | anti-HER2-MMAF | Mouse | Lost ~70% of the conjugated payload after 14-day incubation in mouse plasma. | |
| Enzyme-Cleavable | Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days). | |
| Enzyme-Cleavable | Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days). | |
| Aryl Sulfate | OHPAS (Ortho Hydroxy-Protected Aryl Sulfate) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies. |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of linker stability in a physiological environment is crucial for predicting the clinical performance of a bioconjugate. The following are standard experimental protocols used to evaluate in vivo stability.
1. Pharmacokinetic (PK) Studies
Objective: To determine the in vivo stability of the linker by measuring the concentration of the intact conjugate, total antibody (for ADCs), and released payload over time.
-
Animal Model: Typically mice or rats.
-
Procedure:
-
The bioconjugate is administered intravenously to the animal model.
-
Blood samples are collected at various time points (e.g., 5 minutes, 1 hour, 4 hours, 24 hours, 48 hours).
-
Plasma is isolated from the blood samples.
-
-
Analytical Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of the intact bioconjugate. This assay typically involves capturing the antibody portion of an ADC and detecting the payload portion.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): To quantify the concentration of the free, prematurely released payload in the plasma.
-
2. Biodistribution Studies
Objective: To determine the organ and tumor accumulation of the bioconjugate.
-
Animal Model: Tumor-xenograft models (e.g., mice bearing specific tumor types) are commonly used.
-
Procedure:
-
Radiolabeled (e.g., with 68Ga, 111In) or fluorescently-labeled conjugates are administered intravenously to tumor-bearing mice.
-
At selected time points, animals are euthanized, and organs of interest (including the tumor) are harvested.
-
The amount of radioactivity or fluorescence in each organ is quantified to determine the biodistribution profile.
-
3. In Vivo Efficacy (Antitumor) Studies
Objective: To evaluate the therapeutic efficacy of the bioconjugate.
-
Animal Model: Tumor-xenograft models are used.
-
Procedure:
-
Mice are inoculated with tumor cells.
-
Once tumors reach a palpable size, the animals are randomized into treatment and control groups.
-
The bioconjugate, control formulations (e.g., free drug, non-PEGylated conjugate), and a vehicle control are administered according to a specific dosing schedule.
-
Tumor volume and body weight are measured regularly to assess the antitumor efficacy and toxicity of the conjugate.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the assessment of linker stability.
References
Evaluating the Impact of Azido-PEG24-acid on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone strategy for enhancing the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its in vivo half-life, enhance its stability, and reduce its immunogenicity.[1] However, the choice of PEGylation reagent and conjugation strategy is critical, as it can significantly impact the protein's biological activity.[2]
This guide provides a comprehensive comparison of Azido-PEG24-acid, a heterobifunctional PEGylation reagent, with other common alternatives. We will delve into the experimental data that illuminates the impact of different PEGylation chemistries on protein function and provide detailed protocols for key analytical assays.
This compound: A Versatile Tool for Bioconjugation
This compound is a PEG linker that offers two distinct reactive functionalities. The azide (B81097) group allows for highly specific and efficient conjugation to alkyne-modified proteins via "click chemistry," a bioorthogonal reaction.[3][4] The carboxylic acid group can be activated to react with primary amines, such as the side chains of lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.[5] This dual functionality makes this compound a versatile tool for various bioconjugation strategies, including site-specific PEGylation.
Comparison of PEGylation Chemistries
The choice of conjugation chemistry is a critical determinant of the final PEGylated protein's properties. Here, we compare the chemistries enabled by this compound with other common PEGylation methods.
| Feature | Azide-Alkyne "Click" Chemistry | NHS-Ester Chemistry | Maleimide Chemistry | Reductive Amination |
| Target Residue | Engineered unnatural amino acids with alkyne groups, or enzymatically installed alkynes. | Lysine, N-terminus. | Cysteine. | Lysine, N-terminus. |
| Specificity | High (site-specific). | Moderate (can be random, targeting multiple lysines). | High (targets free thiols). | High (can be directed to the N-terminus under controlled pH). |
| Reaction Conditions | Mild (aqueous buffer, room temperature). | pH 7-9. | pH 6.5-7.5. | Mildly acidic pH. |
| Bond Stability | Very high (stable triazole linkage). | High (stable amide bond). | Stable thioether bond. | Stable secondary amine. |
| Impact on Activity | Generally high retention of activity due to site-specificity. | Can lead to loss of activity if lysines in the active site are modified. | High retention of activity if the cysteine is not in the active site. | Can provide high retention of activity, especially with N-terminal modification. |
Quantitative Impact of PEGylation on Protein Function
The degree of PEGylation and the size of the PEG chain can have a profound effect on a protein's biological activity and stability. The following tables summarize experimental data from studies on the impact of PEGylation on enzyme kinetics and thermal stability.
Table 1: Impact of PEGylation on Enzyme Kinetic Parameters
| Protein | PEG Reagent (Size) | Degree of PEGylation | % Retained kcat | Change in KM | Reference |
| α-Chymotrypsin | mPEG (700 Da) | ~6 PEG/protein | ~50-60% | Increased from 0.05 to ~0.15 mM | |
| α-Chymotrypsin | mPEG (2000 Da) | ~6 PEG/protein | ~50-60% | Increased from 0.05 to ~0.15 mM | |
| α-Chymotrypsin | mPEG (5000 Da) | ~6 PEG/protein | ~50-60% | Increased from 0.05 to ~0.19 mM | |
| L-lacate oxidase | mPEG-maleimide | 1 PEG/protein | ~70% | Not reported | |
| Superoxide dismutase-1 | Alkyne-PEG (5 kDa) | 1 PEG/protein | No loss of function | No loss of function | |
| Superoxide dismutase-1 | Alkyne-PEG (20 kDa) | 1 PEG/protein | No loss of function | No loss of function |
kcat (turnover number) reflects the catalytic rate of the enzyme, while KM (Michaelis constant) is related to the substrate binding affinity.
Table 2: Impact of PEGylation on Protein Thermal Stability
| Protein | PEGylation Status | Melting Temperature (Tm) | Reference |
| Model Protein 1 | Non-PEGylated | Not specified | |
| Model Protein 1 | PEGylated | Increased | |
| Model Protein 2 | Non-PEGylated | Not specified | |
| Model Protein 2 | PEGylated | Increased | |
| E. coli prolyl-tRNA synthetase | No crowder | 48.9 ± 0.5 °C | |
| E. coli prolyl-tRNA synthetase | With PEG 8k (200 mg/mL) | 53.6 ± 0.4 °C |
Tm is the temperature at which 50% of the protein is unfolded, a measure of thermal stability.
Experimental Protocols
Detailed and accurate assessment of the impact of PEGylation on protein function is crucial. Below are protocols for key experiments.
Protocol 1: Enzyme Kinetics Assay for PEGylated Enzymes
This protocol is adapted for a generic enzyme that produces a chromogenic product.
Materials:
-
PEGylated and non-PEGylated enzyme solutions of known concentration.
-
Substrate stock solution.
-
Reaction buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.1).
-
Spectrophotometer.
Procedure:
-
Prepare a series of substrate dilutions in the reaction buffer, ranging from concentrations well below to well above the expected KM.
-
Equilibrate the spectrophotometer and the reaction components to the desired assay temperature (e.g., 25°C).
-
In a cuvette, mix the reaction buffer and a specific volume of the substrate dilution.
-
Initiate the reaction by adding a small, fixed amount of the enzyme solution (PEGylated or non-PEGylated). The final enzyme concentration should be in the nanomolar to low micromolar range.
-
Immediately start monitoring the absorbance change at the wavelength corresponding to the product formation (e.g., 410 nm for p-nitroaniline).
-
Record the initial reaction velocity (the linear phase of the absorbance change over time).
-
Repeat steps 3-6 for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kcat and KM values for both the PEGylated and non-PEGylated enzymes.
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability
This protocol provides a general procedure for assessing the thermal stability of PEGylated proteins.
Materials:
-
PEGylated and non-PEGylated protein solutions (typically 0.5-2 mg/mL) in a suitable buffer.
-
Reference buffer (the same buffer used for the protein samples).
-
Differential Scanning Calorimeter.
Procedure:
-
Thoroughly clean the DSC sample and reference cells with detergent and water.
-
Load the protein sample into the sample cell and the corresponding buffer into the reference cell. Ensure no bubbles are present.
-
Pressurize the cells according to the manufacturer's instructions to prevent boiling at high temperatures.
-
Set the experimental parameters:
-
Start temperature (e.g., 20°C).
-
End temperature (e.g., 100°C).
-
Scan rate (e.g., 60-120°C/hour).
-
-
Run the scan, recording the differential heat capacity as a function of temperature.
-
After the scan, cool the cells and perform a second scan to assess the reversibility of the unfolding process.
-
Analyze the data by subtracting the buffer-buffer baseline, fitting a baseline to the pre- and post-transitional regions of the thermogram, and integrating the peak to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔH).
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines a general workflow for measuring the binding kinetics and affinity of a PEGylated protein to its target.
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Ligand (the binding partner to be immobilized) and analyte (the PEGylated or non-PEGylated protein).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Activation reagents (e.g., EDC/NHS).
-
Blocking reagent (e.g., ethanolamine-HCl).
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the ligand solution in the immobilization buffer to achieve the desired immobilization level.
-
Inject the blocking reagent to deactivate any remaining active esters.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (PEGylated and non-PEGylated protein) in the running buffer. The concentration range should span from at least 10-fold below to 10-fold above the expected dissociation constant (KD).
-
Inject the analyte dilutions sequentially over the ligand-immobilized surface at a constant flow rate, starting with the lowest concentration.
-
Include a dissociation phase after each injection where only running buffer flows over the surface.
-
Regenerate the sensor surface between different analyte injections if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgrams.
-
Globally fit the association and dissociation curves for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing Workflows and Pathways
Understanding the experimental workflow and the biological context of a PEGylated protein is crucial. The following diagrams, created using the DOT language, illustrate these concepts.
Caption: Workflow for Producing and Characterizing PEGylated Proteins.
Caption: Decision Tree for Selecting a PEGylation Strategy.
Caption: Simplified Signaling Pathway of PEGylated Interferon-α.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Azido-PEG24-acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Azido-PEG24-acid, a bifunctional linker molecule commonly used in bioconjugation and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental risks associated with the reactive azide (B81097) and acidic functional groups.
This compound combines a polyethylene (B3416737) glycol (PEG) spacer with a terminal azide group and a carboxylic acid. While the PEG component is relatively benign, the azide group is a high-energy moiety that can be hazardous if handled improperly. Organic azides are potentially explosive and can react with acids to form hydrazoic acid, which is highly toxic and explosive. Therefore, a chemical deactivation step is mandatory before disposal.
Disposal Workflow: A Two-Stage Process
The proper disposal of this compound involves a two-stage process: first, the chemical deactivation of the hazardous azide group, and second, the neutralization of the carboxylic acid.
Stage 1: Deactivation of the Azide Group via Staudinger Reaction
The recommended method for deactivating the azide functionality is through a Staudinger reaction, which reduces the azide to a stable amine. This reaction is mild and effective for small-scale laboratory waste.[1]
Experimental Protocol: Staudinger Reduction for Azide Deactivation
-
Preparation: In a well-ventilated fume hood, prepare a solution of the this compound waste.
-
Reagent: Weigh out an equimolar or slight excess (1.1 equivalents) of triphenylphosphine (B44618) (PPh₃) relative to the amount of this compound.
-
Reaction: Slowly add the triphenylphosphine to the this compound solution while stirring. The reaction is typically performed in a compatible organic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at room temperature.[1]
-
Observation: The reaction will evolve nitrogen gas (N₂), which will be visible as bubbling. Continue stirring until the gas evolution ceases.[2]
-
Completion: To ensure the complete reduction of the azide, allow the reaction to stir for an additional 1-2 hours after gas evolution has stopped. The product of this reaction is an iminophosphorane.[1]
-
Hydrolysis: Add water to the reaction mixture to hydrolyze the iminophosphorane to the corresponding amine and triphenylphosphine oxide.[3] The resulting product is Amino-PEG24-acid.
Stage 2: Neutralization of the Carboxylic Acid
Following the successful deactivation of the azide group, the resulting Amino-PEG24-acid solution will still be acidic due to the terminal carboxylic acid. This acidic waste must be neutralized before it can be disposed of down the drain.
Neutralization Protocol:
-
pH Measurement: Use pH paper or a calibrated pH meter to determine the pH of the Amino-PEG24-acid solution.
-
Neutralization: While stirring, slowly add a suitable base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (B78521) (NaOH), to the acidic solution.
-
Target pH: Continue adding the base until the pH of the solution is within the neutral range of 5.5 to 9.0.
-
Final Disposal: Once neutralized, and provided the solution does not contain any other hazardous materials (e.g., heavy metals), it can be flushed down the sanitary sewer with copious amounts of water.
Quantitative Data Summary
| Parameter | Guideline | Reference |
| Staudinger Reaction Stoichiometry | 1.1 equivalents of Triphenylphosphine | |
| Neutralization pH Range | 5.5 - 9.0 |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these detailed procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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